PF-03463275
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLOBHXXQOZRKK-YIONKMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173239-39-8 | |
| Record name | PF-03463275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03463275 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03463275 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-03463275
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family of transporters.[1][2] Its mechanism of action centers on the modulation of glutamatergic neurotransmission through the potentiation of N-methyl-D-aspartate receptor (NMDAR) activity. By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine levels.[1] Glycine acts as an essential co-agonist at the NMDAR, and its increased availability enhances NMDAR-mediated neuronal signaling. This mechanism has been investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia (CIAS), a condition linked to NMDAR hypofunction.[3][4]
Core Mechanism of Action: GlyT1 Inhibition and NMDAR Potentiation
The primary molecular target of this compound is the glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene.[1] GlyT1 is crucial for maintaining low extracellular glycine concentrations in the central nervous system, particularly in glutamatergic synapses.
This compound competitively binds to GlyT1, inhibiting its function.[2] This inhibition leads to a decrease in glycine clearance from the synaptic cleft, resulting in an accumulation of synaptic glycine. The elevated glycine levels enhance the activation of NMDARs, for which glycine is an obligatory co-agonist alongside glutamate.[1] The potentiation of NMDAR signaling is hypothesized to improve synaptic plasticity and ameliorate the cognitive deficits observed in schizophrenia.[3][4]
The selectivity of this compound for GlyT1 over the glycine transporter 2 (GlyT2) is a key feature, as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord.[2]
Signaling Pathway
The following diagram illustrates the core signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Species | Assay Method | Reference |
|---|---|---|---|---|
| Ki (GlyT1) | 11.6 nM | Human | Radioligand Binding Assay | [2] |
| IC50 (GlyT2) | > 10 µM | Human | Not Specified | Not Specified |
Table 2: In Vivo GlyT1 Receptor Occupancy in Humans (Schizophrenia Patients)
| This compound Dose (BID) | Mean GlyT1 Occupancy | Method | Radiotracer | Reference |
|---|---|---|---|---|
| 10 mg | ~44% | PET | 18F-MK-6577 | [3] |
| 20 mg | ~61% | PET | 18F-MK-6577 | [3] |
| 40 mg | ~76% | PET | 18F-MK-6577 | [3] |
| 60 mg | ~83% | PET | 18F-MK-6577 |[3] |
Table 3: Clinical Effects on Neuroplasticity and Cognition
| Endpoint | Dose | Population | Key Finding | Reference |
|---|---|---|---|---|
| Long-Term Potentiation (LTP) | 40 mg BID | Schizophrenia Patients | Peak enhancement of LTP | [3][5] |
| Working Memory Accuracy | 40 mg BID | Healthy Subjects | Significant improvement |[3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro GlyT1 Competitive Binding Assay (General Protocol)
While the specific protocol for this compound is not publicly detailed, a general approach for determining the binding affinity of inhibitors to GlyT1 involves a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the human GlyT1 transporter.
Materials:
-
HEK293 cells stably expressing human GlyT1.
-
Radioligand (e.g., [3H]glycine or a potent, selective GlyT1 inhibitor radiolabeled).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells expressing GlyT1 are prepared by homogenization and centrifugation.
-
Assay Setup: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive binding assay.
In Vivo GlyT1 Receptor Occupancy using PET
Objective: To quantify the dose-dependent occupancy of GlyT1 by this compound in the human brain.
Study Design: A clinical trial (NCT01911676) involving patients with schizophrenia and healthy subjects.[3]
Materials:
-
This compound at various oral doses (10, 20, 40, 60 mg BID).
-
18F-MK-6577, a selective radiotracer for GlyT1.
-
PET/CT scanner.
Methodology:
-
Subject Dosing: Subjects receive a specific dose of this compound twice daily (BID) to reach steady-state plasma concentrations.
-
Radiotracer Administration: A bolus of 18F-MK-6577 is administered intravenously.
-
PET Imaging: Dynamic PET scans are acquired over a period of approximately 90-120 minutes to measure the time-activity curves of the radiotracer in various brain regions.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma, which serves as the input function for kinetic modeling.
-
Data Analysis: The regional time-activity curves are fitted to a kinetic model (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT) of the radiotracer.
-
Occupancy Calculation: Receptor occupancy is calculated by comparing the VT at baseline (placebo) with the VT after this compound administration for each brain region.
Caption: Workflow for PET receptor occupancy study.
Assessment of Long-Term Potentiation (LTP) using Visual Evoked Potentials (VEP)
Objective: To measure the effect of this compound on a neurophysiological marker of synaptic plasticity.
Study Design: Part of the clinical trial NCT01911676.[3]
Materials:
-
Electroencephalography (EEG) system.
-
Visual stimulation paradigm (e.g., checkerboard pattern).
Methodology:
-
Baseline VEP Recording: Baseline visual evoked potentials are recorded in response to a standard visual stimulus (e.g., a reversing checkerboard pattern presented at a low frequency).
-
Tetanic Stimulation: A high-frequency visual stimulation ("photic tetanus") is delivered to induce LTP-like plasticity.
-
Post-Tetanus VEP Recording: VEPs are recorded again at multiple time points after the tetanic stimulation using the same standard stimulus as in the baseline.
-
Data Processing: EEG data is filtered, segmented, and averaged to extract the VEP waveforms. The amplitudes and latencies of specific VEP components (e.g., N1b) are measured.
-
LTP Quantification: The change in the amplitude of the VEP components from baseline to post-tetanus recordings is calculated to quantify the degree of LTP.
Caption: Workflow for VEP-based LTP measurement.
Conclusion
This compound is a well-characterized selective inhibitor of GlyT1. Its mechanism of action, involving the potentiation of NMDAR function through the elevation of synaptic glycine, is supported by robust preclinical and clinical data. Quantitative in vivo studies have established a clear relationship between oral dosage, plasma concentration, and target engagement in the human brain. Furthermore, the observed effects on long-term potentiation and working memory in clinical trials provide evidence of the functional consequences of GlyT1 inhibition by this compound. This body of evidence provides a strong rationale for the investigation of this compound as a potential therapeutic agent for cognitive impairments in schizophrenia.
References
- 1. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
A Comprehensive Technical Guide to the GlyT1 Inhibitor PF-03463275
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent, selective, and orally bioavailable small molecule inhibitor of the glycine transporter type 1 (GlyT1). Developed by Pfizer, it has been investigated for its therapeutic potential in treating the cognitive and negative symptoms associated with schizophrenia. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action
This compound is a competitive and reversible inhibitor of GlyT1. GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia. By inhibiting GlyT1, this compound increases synaptic glycine levels, which in turn enhances NMDA receptor function and potentiates glutamatergic neurotransmission. This is hypothesized to ameliorate the cognitive deficits and negative symptoms of schizophrenia.
dot
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacology
| Parameter | Value | Species | Notes |
| Ki (GlyT1) | 11.6 nM | Human | Competitive inhibitor.[1][2] |
| IC50 (GlyT2) | > 10 µM | Human | Demonstrates high selectivity for GlyT1 over GlyT2. |
Table 2: In Vivo Efficacy
| Model | Endpoint | Dose | Result | Species |
| L-687,414-induced hyperlocomotion | Reversal of hyperlocomotion | ED50 = 0.8 mg/kg | Dose-dependent reversal. | Mice |
Table 3: Clinical Pharmacokinetics & Target Occupancy (in Schizophrenia Patients)
| Dose (BID) | Mean GlyT1 Occupancy | Notes |
| 10 mg | ~44% | Linear dose-related occupancy.[3][4] |
| 20 mg | ~61% | [3][4] |
| 40 mg | ~76% | Peak effect on long-term potentiation (LTP) observed at this dose.[3][4] |
| 60 mg | ~83% | [3][4] |
Table 4: Clinical Trial Outcomes
| Study Population | Intervention | Key Findings |
| Healthy Subjects & Schizophrenia Patients | This compound (10, 20, 40, 60 mg BID) | Well-tolerated. Improved working memory accuracy in healthy subjects. Increased LTP in schizophrenia patients, with a peak effect at 40 mg BID. Did not attenuate ketamine-induced psychotomimetic effects.[3][4] |
| Schizophrenia Patients | This compound (40 or 60 mg BID) + Cognitive Training (CT) | Combination was feasible, safe, and well-tolerated. Did not produce greater improvement in cognitive impairments compared to CT alone.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro GlyT1 Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for GlyT1.
-
Membrane Preparation:
-
CHO-K1 cells stably overexpressing human GlyT1a are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96- or 384-well plate format.
-
To each well, add the cell membrane preparation, the radioligand (e.g., [3H]glycine or a specific GlyT1 inhibitor radioligand), and varying concentrations of the test compound (this compound) or vehicle.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known GlyT1 inhibitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
In Vivo NMDA Receptor Antagonist-Induced Hyperlocomotion Model
This model is used to assess the potential antipsychotic-like activity of a compound.
-
Animals:
-
Male mice (e.g., C57BL/6) are habituated to the testing room and open-field arenas.
-
-
Drug Administration:
-
Animals are pre-treated with either vehicle or varying doses of this compound via the desired route of administration (e.g., subcutaneous or oral).
-
After a specified pre-treatment time, animals are challenged with an NMDA receptor antagonist, such as L-687,414 or MK-801, to induce hyperlocomotion.
-
-
Behavioral Assessment:
-
Immediately after the challenge, mice are placed individually into open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
The total locomotor activity is calculated for each animal.
-
The effect of this compound on reversing the antagonist-induced hyperlocomotion is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
-
dot
Caption: Workflow for the in vivo hyperlocomotion experiment.
Clinical PET Imaging for GlyT1 Occupancy
This protocol was used to determine the in vivo occupancy of GlyT1 by this compound in the human brain.[3][4]
-
Participants:
-
Healthy volunteers and patients with schizophrenia.
-
-
Radiotracer:
-
[18F]MK-6577, a selective PET radioligand for GlyT1.
-
-
Study Design:
-
A baseline PET scan is performed to measure GlyT1 availability before drug administration.
-
Participants are then treated with this compound (or placebo) for a specified duration to reach steady-state plasma concentrations.
-
A second PET scan is conducted post-treatment to measure GlyT1 availability in the presence of the drug.
-
-
PET Scan Procedure:
-
A bolus injection of [18F]MK-6577 is administered intravenously.
-
Dynamic PET data are acquired over a period of approximately 90-120 minutes.
-
Arterial blood sampling is performed to measure the radiotracer concentration in plasma, which serves as the input function for kinetic modeling.
-
-
Data Analysis:
-
PET data are reconstructed and co-registered with anatomical MRI scans for region-of-interest (ROI) delineation.
-
Time-activity curves are generated for various brain regions.
-
Kinetic modeling (e.g., two-tissue compartmental model or Logan graphical analysis) is used to estimate the total distribution volume (VT) of the radiotracer in different brain regions.
-
GlyT1 occupancy is calculated as the percentage reduction in VT from baseline to post-treatment scans.
-
Clinical fMRI Study of Working Memory
This study aimed to assess the effects of this compound on working memory-related brain activity.[3]
-
Participants:
-
Healthy volunteers.
-
-
Task Paradigm:
-
A working memory task, such as the N-back task (e.g., 1-back or 2-back), is presented to the participants during the fMRI scan.
-
In the N-back task, participants are shown a sequence of stimuli and must indicate whether the current stimulus is the same as the one presented 'N' trials previously.
-
-
Study Design:
-
Participants are treated with this compound or placebo.
-
In some study designs, a ketamine challenge is administered to induce a state of NMDA receptor hypofunction, and the ability of this compound to attenuate the effects of ketamine on brain activation and task performance is assessed.
-
-
fMRI Acquisition:
-
Blood-oxygen-level-dependent (BOLD) fMRI data are acquired while participants perform the working memory task.
-
High-resolution anatomical images are also acquired.
-
-
Data Analysis:
-
fMRI data are preprocessed, including motion correction, spatial normalization, and smoothing.
-
Statistical analysis is performed to identify brain regions showing significant activation during the working memory task.
-
The effects of this compound, ketamine, and their interaction on BOLD signal changes in specific brain regions (e.g., dorsolateral prefrontal cortex) and on behavioral performance (accuracy, reaction time) are evaluated.
-
Conclusion
This compound is a well-characterized GlyT1 inhibitor that has demonstrated target engagement in the central nervous system in both preclinical and clinical studies. While it has shown promise in modulating neuroplasticity and improving working memory in certain contexts, a clinical trial combining it with cognitive training did not show a synergistic effect on cognitive impairment in schizophrenia. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug development for psychiatric disorders.
References
- 1. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-03463275: A GlyT1 Inhibitor for Schizophrenia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-03463275 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) developed by Pfizer for the potential treatment of schizophrenia. The rationale for its development is rooted in the glutamatergic hypofunction hypothesis of schizophrenia, which posits that enhancing N-methyl-D-aspartate receptor (NMDAR) signaling through increased synaptic glycine concentrations could ameliorate the cognitive and negative symptoms of the disorder. This technical guide details the discovery, preclinical development, and clinical evaluation of this compound, providing a comprehensive overview of its pharmacological profile, experimental methodologies, and developmental history.
Discovery and Lead Optimization
The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a cis-substituted cyclohexyl N-methyl imidazo amide as a highly potent and selective GlyT1 inhibitor.[1] This initial hit, however, exhibited limited cell membrane permeability. Subsequent lead optimization efforts focused on improving this property while maintaining high affinity for GlyT1 and a favorable safety profile.
Structure-activity relationship (SAR) studies led to the synthesis of a series of heteroaryl amides.[1] These efforts culminated in the identification of this compound, which demonstrated improved permeability in the Madin-Darby canine kidney (MDCK) cell-based assay compared to the initial lead compound.[1]
Mechanism of Action
This compound is a competitive and reversible inhibitor of GlyT1.[1] By blocking the reuptake of glycine from the synaptic cleft, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the NMDAR.[2][3] This enhancement of NMDAR-mediated neurotransmission is the primary mechanism through which this compound was hypothesized to improve the symptoms of schizophrenia.[2][3] Cryo-electron microscopy studies have provided insights into the structural basis of its inhibitory mechanism, revealing specific binding pockets within the GlyT1 transporter.[4]
Figure 1: Signaling pathway of this compound's mechanism of action.
Preclinical Pharmacology
In Vitro Profile
This compound exhibits high affinity for the human GlyT1 transporter with a reported Ki value of 11.6 nM.[1] It is highly selective for GlyT1 over the glycine transporter 2 (GlyT2), with an IC50 for GlyT2 greater than 10 µM.[1] The compound also demonstrated favorable stability in human liver microsomes.[1]
| Parameter | Value | Reference |
| GlyT1 Ki | 11.6 nM | [1] |
| GlyT2 IC50 | > 10 µM | [1] |
| Human Liver Microsomal Half-life | 80 min | [1] |
In Vivo Efficacy in Animal Models
In preclinical studies, this compound demonstrated the ability to increase glycine concentrations in the cerebrospinal fluid (CSF) of rats, a key indicator of target engagement in the central nervous system.[1] The dose required to achieve a 200% increase in CSF glycine (ED200) was 3.5 mg/kg administered orally.[1] Furthermore, this compound was shown to reverse working memory deficits induced by the NMDAR antagonist ketamine in non-human primates.[5] Animal models of schizophrenia have shown that GlyT1 inhibitors can have beneficial effects on behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.[3][4]
Pharmacokinetics
Pharmacokinetic studies in rats and monkeys revealed that this compound has low plasma clearance and good oral bioavailability.[6] In humans, a Phase 1 study with single and multiple ascending doses in healthy volunteers and patients with schizophrenia showed that the pharmacokinetic profile supported once-daily dosing.[1]
| Species | Route | Key Findings | Reference |
| Rat | Oral | Good oral bioavailability, low plasma clearance. ED200 for CSF glycine elevation at 3.5 mg/kg. | [1][6] |
| Monkey | Oral | Low plasma clearance. | [6] |
| Human | Oral | Pharmacokinetic profile supports once-daily dosing. | [1] |
Clinical Development
This compound progressed into Phase 2 clinical trials to evaluate its efficacy and safety in patients with schizophrenia.
Phase 2 Study: NCT01911676
This study investigated the potential of this compound to enhance the effects of cognitive training in patients with schizophrenia.[7] Positron Emission Tomography (PET) imaging was used to assess the dose-dependent occupancy of GlyT1 in the brain. The results showed that oral doses of 10, 20, 40, and 60 mg twice daily resulted in approximately 44%, 61%, 76%, and 83% GlyT1 occupancy, respectively.[8] The study concluded that while this compound was well-tolerated, it did not produce a greater improvement in cognitive impairment associated with schizophrenia compared to cognitive training alone.[7]
| Dose (BID) | GlyT1 Occupancy |
| 10 mg | ~44% |
| 20 mg | ~61% |
| 40 mg | ~76% |
| 60 mg | ~83% |
Phase 2 Study: NCT00977522
This study was designed to evaluate this compound as an add-on therapy for persistent negative symptoms in outpatients with schizophrenia.[4] However, the trial was terminated in 2010. The reasons for termination were cited as unspecified scientific reasons and safety concerns.[1][9] As of the date of this document, a detailed public statement from Pfizer with specific reasons for the termination has not been identified.
Experimental Protocols
GlyT1 Radioligand Binding Assay
A detailed protocol for a representative GlyT1 radioligand binding assay is provided below. This is a generalized protocol, and specific parameters may have been adapted for the characterization of this compound.
Figure 2: Experimental workflow for a GlyT1 radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing human GlyT1 are prepared from a stable cell line (e.g., CHO or HEK293 cells). Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[10]
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for GlyT1 (e.g., [3H]N-methyl-SSR504734) and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter mat.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known GlyT1 inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for CSF Glycine Measurement
This protocol outlines the general procedure for measuring CSF glycine levels in rats.
Protocol:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the cisterna magna of an anesthetized rat.[8]
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).[11]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after oral administration of this compound or vehicle.[11]
-
Glycine Analysis: The concentration of glycine in the dialysate samples is determined using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[8][12]
-
Data Analysis: The change in CSF glycine concentration from baseline is calculated for each time point after drug administration. The ED200, the dose that produces a 200% increase in CSF glycine, can be determined from the dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective GlyT1 inhibitor that emerged from a focused lead optimization program. Its development was based on a strong scientific rationale targeting the glutamatergic system in schizophrenia. While preclinical studies demonstrated promising target engagement and efficacy in relevant animal models, the clinical development program yielded mixed results. The failure to demonstrate significant cognitive improvement in a Phase 2 trial and the termination of another trial for negative symptoms highlight the challenges of translating preclinical findings in this complex disorder to clinical efficacy. The development history of this compound provides valuable insights for future drug discovery efforts targeting GlyT1 and the glutamatergic system in schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. discmedicine.com [discmedicine.com]
- 7. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
PF-03463275: A Technical Guide for Researchers
An In-depth Examination of the Structure, Chemical Properties, and Mechanism of Action of the Selective Glycine Transporter 1 (GlyT1) Inhibitor, PF-03463275.
Introduction
This compound is a potent, selective, and competitive reversible inhibitor of the glycine transporter type 1 (GlyT1) that has been investigated for its therapeutic potential in treating the cognitive impairments associated with schizophrenia. By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine levels. This enhancement of glycine availability potentiates the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a structurally complex small molecule with a defined stereochemistry. Its core structure is a heteroaryl amide.
| Identifier | Value | Source |
| IUPAC Name | (1R,5S,6r)-N-(4-chloro-3-fluorobenzyl)-N-((1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-imidazole-4-carboxamide | [1] |
| Molecular Formula | C₁₉H₂₂ClFN₄O | [2] |
| Molecular Weight | 376.86 g/mol | [2] |
| SMILES | O=C(C(N=C1)=CN1C)N(CC(C=C2)=CC(Cl)=C2F)C[C@@H]3--INVALID-LINK--([H])[C@@]3([H])CN4C | [3] |
| InChI Key | KYLOBHXXQOZRKK-QDMKHBRRSA-N | [1] |
Physicochemical Data
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of available data for this compound.
| Property | Value | Notes | Source |
| AlogP | 2.66 | Calculated octanol-water partition coefficient. | [4] |
| pKa | Not available | Experimental data not found in the searched literature. | |
| Aqueous Solubility | ≥ 0.83 mg/mL (2.20 mM) | In 10% DMSO / 90% (20% SBE-β-CD in Saline). Intrinsic aqueous solubility data not available. | [3] |
| Hydrogen Bond Acceptors | 4 | Calculated. | [4] |
| Hydrogen Bond Donors | 0 | Calculated. | [4] |
| Polar Surface Area | 41.37 Ų | Calculated. | [4] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the GlyT1 transporter. GlyT1 is predominantly expressed on glial cells surrounding glutamatergic synapses and is responsible for clearing glycine from the synaptic cleft. Glycine is an essential co-agonist for the NMDA receptor; both glycine and glutamate must bind to the receptor for it to become fully activated.
In conditions like schizophrenia, NMDA receptor hypofunction is a key pathological feature contributing to cognitive deficits. By inhibiting GlyT1, this compound increases the concentration of synaptic glycine, thereby enhancing NMDA receptor activation. This potentiation of NMDA-mediated neurotransmission is believed to improve synaptic plasticity and, consequently, cognitive function[5][6].
Experimental Protocols
This section details methodologies for key experiments relevant to the characterization of this compound.
GlyT1 Inhibition Assay (MS Binding Assay)
This protocol describes a competitive binding assay using mass spectrometry (MS) to determine the affinity of test compounds for GlyT1. This method is adapted from principles described for MS-based binding assays for glycine transporters[3][7].
Objective: To determine the inhibitory constant (Ki) of this compound for GlyT1.
Materials:
-
Cell membranes prepared from HEK293 cells overexpressing human GlyT1.
-
A known high-affinity GlyT1 ligand to act as a reporter (e.g., Org24598).
-
This compound or other test compounds.
-
Assay Buffer (e.g., Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Binding Reaction: In each well of a 96-well plate, combine the GlyT1-expressing cell membranes, a fixed concentration of the reporter ligand, and the various concentrations of this compound. Include control wells with no inhibitor (total binding) and wells with a saturating concentration of a known inhibitor (non-specific binding).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound ligand from the free ligand. Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Quantification: Elute the bound reporter ligand from the filters and quantify its concentration using a validated LC-MS method.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cellular Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the potential cytotoxicity of this compound on a cell line, such as HEK293 cells.
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
HEK293 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the CC50 value.
Patch-Clamp Electrophysiology for Transporter Activity
This advanced protocol can be used to directly measure the electrophysiological consequences of GlyT1 inhibition in cells expressing the transporter.
Objective: To characterize the effect of this compound on GlyT1-mediated currents.
Materials:
-
HEK293 cells stably expressing human GlyT1.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP).
-
Glycine and this compound.
Methodology:
-
Cell Preparation: Plate GlyT1-expressing HEK293 cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal. Apply a brief, stronger suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Perfuse the cell with the extracellular solution and clamp the membrane potential at a holding potential (e.g., -60 mV). Record the baseline current.
-
Substrate Application: Perfuse the cell with an extracellular solution containing a known concentration of glycine. This will induce an inward current mediated by the Na⁺/Cl⁻/glycine co-transport through GlyT1.
-
Inhibitor Application: While continuing to apply glycine, co-perfuse the cell with increasing concentrations of this compound.
-
Measurement and Analysis: Record the reduction in the glycine-induced current in the presence of this compound. Plot the percentage of current inhibition against the inhibitor concentration to determine the IC50 for the functional blockade of the transporter.
References
- 1. pnas.org [pnas.org]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-03463275 CAS number and synonyms
An In-depth Technical Guide to PF-03463275
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of the glycine transporter-1 (GlyT1). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.
Chemical Identity
| Property | Value |
| CAS Number | 1173239-39-8[1][2][3] |
| Synonyms | PF-3463275, PF 3463275, PF 03463275, compound 10, KB-79869[2][4] |
| Molecular Formula | C19H22ClFN4O[3] |
| Molecular Weight | 376.86 g/mol [3] |
| Hydrochloride CAS | 1173177-11-1[5] |
Mechanism of Action
This compound is a centrally penetrant, orally available, selective, and competitive reversible inhibitor of the glycine transporter-1 (GlyT1)[1][5][6]. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration[4].
The primary mechanism of action of this compound involves the potentiation of N-methyl-D-aspartate receptor (NMDAR) function[4]. NMDARs are critical for excitatory neurotransmission and synaptic plasticity, and their activation requires the binding of both glutamate and a co-agonist, either glycine or D-serine[7]. By inhibiting GlyT1, this compound increases the concentration of glycine in the synapse, leading to enhanced co-agonist stimulation of NMDARs[4]. This modulation of NMDAR signaling has been investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia (CIAS)[4][8].
Quantitative Data
In Vitro Binding Affinity
| Parameter | Value | Notes |
| Ki (GlyT1) | 11.6 nM[1][5][6] | Competitive inhibitor |
| Ki (GlyT1) | 13 nM[2] | |
| IC50 (GlyT2) | > 10 µM[9] | Demonstrates high selectivity for GlyT1 over GlyT2 |
In Vivo GlyT1 Occupancy in Schizophrenia Patients
Data from a Positron Emission Tomography (PET) study in patients with schizophrenia receiving twice-daily (BID) doses of this compound[10][11][12].
| Dose (BID) | Mean GlyT1 Occupancy |
| 10 mg | ~44% |
| 20 mg | ~61% |
| 40 mg | ~76% |
| 60 mg | ~83% |
Experimental Protocols
GlyT1 Occupancy Measurement via PET Scan
This protocol was designed to determine the dose-related occupancy of GlyT1 by this compound.
-
Subjects: Healthy volunteers and patients with schizophrenia[10][11].
-
Imaging Agent: 18F-MK-6577, a radioligand for PET imaging of GlyT1[10][11].
-
Procedure:
-
Subjects received one of several doses of this compound (10, 20, 40, or 60 mg) twice daily[10][11].
-
PET scans were conducted to measure the binding of 18F-MK-6577 to GlyT1 in the brain[13].
-
Transporter occupancy was calculated from a graphical occupancy plot, relating the binding potential of the radioligand in the presence and absence of the drug to the plasma concentration of this compound[10].
-
This allowed for the determination of the drug dose required to achieve 50% of the maximum occupancy (ID50) and the plasma concentration for 50% occupancy (IC50)[10].
-
Assessment of NMDAR-Mediated Neuroplasticity
This protocol aimed to evaluate the effects of this compound on long-term potentiation (LTP), a measure of synaptic plasticity.
-
Subjects: Healthy volunteers and patients with schizophrenia[10].
-
Method: Electroencephalography (EEG) was used to measure visual long-term potentiation (LTP)[10].
-
Procedure:
-
Baseline visual evoked potentials (VEPs) were recorded[10].
-
A visual tetanus stimulus was applied to induce LTP[10].
-
Post-tetanus VEPs were recorded to measure the change in amplitude from baseline, which indicates the degree of LTP[10].
-
This procedure was conducted under different dosing conditions of this compound (placebo, 10 mg, 20 mg, 40 mg, and 60 mg BID)[10].
-
Results indicated a peak enhancement of LTP in schizophrenia patients at the 40 mg BID dose, suggesting an inverted 'U' dose-response relationship[14][10][11].
-
Clinical Trial for Cognitive Impairment in Schizophrenia (NCT01911676)
This study investigated the efficacy of this compound in enhancing the effects of cognitive training on cognitive impairment associated with schizophrenia[8][15].
-
Design: A double-blind, placebo-controlled, within-subject, crossover augmentation study[15][16].
-
Participants: Stable outpatients with schizophrenia[15].
-
Procedure:
-
Participants were enrolled if they were cytochrome P450 2D6 extensive metabolizers to limit pharmacokinetic variability[15][16].
-
The study consisted of two 5-week treatment periods separated by a 2-week washout period[15][16].
-
In each period, participants received either this compound (40 or 60 mg twice daily) or a placebo[15][16].
-
Participants engaged in 4 weeks of computerized cognitive training during each treatment period[16].
-
Cognitive performance was assessed using the MATRICS Consensus Cognitive Battery (MCCB)[15].
-
Medication adherence was monitored daily via videoconferencing[16].
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action at the glutamatergic synapse.
Caption: Overview of key experimental workflows for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. forum.schizophrenia.com [forum.schizophrenia.com]
- 13. RePORT ⟩ RePORTER [reporter.nih.gov]
- 14. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
PF-03463275: A Technical Guide to Target Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent and selective, centrally penetrant inhibitor of the glycine transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] By competitively blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine levels. This enhancement of glycinergic neurotransmission is particularly relevant at glutamatergic synapses, where glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1] The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia; thus, GlyT1 inhibition by compounds such as this compound represents a promising therapeutic strategy for addressing cognitive and negative symptoms associated with this disorder.[2][3] This technical guide provides a comprehensive overview of the target selectivity and binding affinity of this compound, based on publicly available data.
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human glycine transporter 1 (GlyT1) and significant selectivity over the glycine transporter 2 (GlyT2).
In Vitro Binding Affinity and Potency
The in vitro binding affinity of this compound has been characterized primarily through radioligand binding assays. These studies have determined the inhibition constant (Ki) against GlyT1 and the half-maximal inhibitory concentration (IC50) against GlyT2.
| Target | Parameter | Value | Species | Assay Type | Reference |
| GlyT1 | K_i_ | 11.6 nM | Human | Radioligand Binding Assay | |
| GlyT2 | IC_50 | > 10,000 nM (> 10 µM) | Not Specified | Not Specified | [1] |
In Vivo Target Occupancy
The in vivo target engagement of this compound has been quantified in human subjects, including healthy volunteers and individuals with schizophrenia, using Positron Emission Tomography (PET) imaging with the GlyT1-specific radioligand ¹⁸F-MK-6577.[2][3] These studies have established a clear dose-dependent occupancy of GlyT1 in the brain.
| Parameter | Value (All Subjects) | Value (Healthy Subjects) | Value (Schizophrenia Patients) | Reference |
| ID_50_ (dose for 50% occupancy) | 0.26 ± 0.03 mg/kg | 0.38 ± 0.06 mg/kg | 0.18 ± 0.02 mg/kg | [2] |
| IC_50_ (plasma concentration for 50% occupancy) | 12.3 ± 1.0 ng/mL | Not Reported Separately | Not Reported Separately | [2] |
Dose-dependent GlyT1 occupancy in schizophrenia patients following twice-daily (BID) administration of this compound:
| Dose (BID) | Mean GlyT1 Occupancy | Reference |
| 10 mg | ~44% | [2][3] |
| 20 mg | ~61% | [2][3] |
| 40 mg | ~76% | [2][3] |
| 60 mg | ~83% | [2][3] |
Note on Selectivity Profile: While this compound shows high selectivity for GlyT1 over GlyT2, a comprehensive, broad-panel screening of its activity against a wider range of receptors, transporters, and enzymes (e.g., a CEREP panel) is not publicly available. Such data is crucial for a complete assessment of its off-target pharmacology.
Mechanism of Action
This compound acts as a competitive inhibitor at the glycine binding site of the GlyT1 transporter.[1] This mechanism of action is illustrated in the signaling pathway diagram below. By reversibly binding to GlyT1, this compound prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells. The resulting increase in synaptic glycine concentration enhances the co-agonism at the glycine binding site of the NMDA receptor, thereby potentiating NMDA receptor-mediated glutamatergic neurotransmission.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not extensively described in the public domain. However, based on the available literature, the following methodologies were employed.
Radioligand Binding Assay for K_i_ Determination (General Protocol)
The inhibition constant (K_i_) of this compound for GlyT1 was likely determined using a competitive radioligand binding assay. This type of assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target.
Caption: Generalized Workflow for Radioligand Binding Assay.
Key Components of the Assay:
-
Biological Material: Cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing human GlyT1.
-
Radioligand: A high-affinity, selective radiolabeled ligand for GlyT1 (e.g., [³H]-labeled GlyT1 inhibitor).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Separation Method: Rapid filtration through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Detection: Scintillation counting to measure the amount of radioactivity trapped on the filters.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ is then calculated from the IC_50_ using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (K_d_) of the radioligand.
[³H]Glycine Uptake Assay for Functional Inhibition (General Protocol)
Functional inhibition of GlyT1 is typically assessed using a [³H]glycine uptake assay in cells expressing the transporter. This assay directly measures the ability of the compound to block the transport of glycine into the cells.
Caption: Generalized Workflow for [³H]Glycine Uptake Assay.
Key Steps:
-
Cell Culture: GlyT1-expressing cells are seeded in multi-well plates and grown to confluence.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound.
-
Uptake Initiation: The uptake reaction is started by adding a known concentration of [³H]glycine.
-
Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the glycine uptake (IC_50_) is determined.
Positron Emission Tomography (PET) for In Vivo Occupancy
The in vivo occupancy of GlyT1 by this compound in human subjects was determined using PET imaging.[2]
Key Aspects:
-
Radiotracer: ¹⁸F-MK-6577, a PET radioligand with high affinity and selectivity for GlyT1, was used.
-
Study Design: PET scans were conducted at baseline (drug-free) and after administration of this compound.
-
Data Acquisition: Dynamic PET scans were acquired to measure the concentration of the radiotracer in various brain regions over time.
-
Data Analysis: The binding potential of the radiotracer was calculated for each brain region. The percentage of GlyT1 occupancy was determined by the reduction in binding potential after this compound administration compared to baseline. The relationship between the dose or plasma concentration of this compound and GlyT1 occupancy was then modeled to calculate the ID_50_ and IC_50_.
Conclusion
This compound is a high-affinity, competitive inhibitor of the glycine transporter 1. It exhibits excellent selectivity for GlyT1 over GlyT2. In vivo studies in humans have confirmed its ability to engage its target in the brain in a dose-dependent manner. The pharmacological profile of this compound, characterized by its potent and selective inhibition of GlyT1, supports its investigation as a potential therapeutic agent for disorders associated with NMDA receptor hypofunction, such as schizophrenia. Further disclosure of a broad selectivity screen would provide a more complete understanding of its overall pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-03463275: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter type 1 (GlyT1), a member of the solute carrier 6 (SLC6A9) family of neurotransmitter transporters.[1] GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft, which is essential for the function of N-methyl-D-aspartate (NMDA) receptors. By blocking the reuptake of glycine, this compound increases the concentration of this co-agonist in the synapse, thereby potentiating NMDA receptor-mediated neurotransmission.[1] This mechanism of action has positioned this compound as a potential therapeutic agent for treating the cognitive and negative symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction. This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, selectivity, and metabolic stability.
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below.
Table 1: Glycine Transporter Binding Affinity and Functional Activity of this compound
| Parameter | Target | Value | Assay Type |
| Ki | Human GlyT1 | 11.6 nM | Radioligand Binding Assay |
| IC50 | Human GlyT2 | > 10 µM | Glycine Uptake Assay |
Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro ADME Profile of this compound
| Parameter | Assay | Result |
| Permeability | MDCK-MDR1 Assay | Improved permeability relative to earlier compounds in the series |
| Metabolic Stability | Human Liver Microsomes (HLM) | Favorable (t1/2 = 80 min) |
ADME: Absorption, Distribution, Metabolism, and Excretion; MDCK-MDR1: Madin-Darby canine kidney cells transfected with the multi-drug resistance gene 1; t1/2: half-life.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the pharmacological data.
GlyT1 Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for the human GlyT1 transporter.
Materials:
-
Cell membranes prepared from a cell line stably expressing human GlyT1.
-
A suitable radioligand (e.g., [3H]-labeled high-affinity GlyT1 inhibitor).
-
This compound as the competing non-radiolabeled ligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GlyT1 inhibitor.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Glycine Uptake Assay
This functional assay measures the ability of this compound to inhibit the uptake of glycine into cells expressing GlyT1 or GlyT2, thus determining its IC50 and selectivity.
Materials:
-
Cell lines stably expressing human GlyT1 or human GlyT2 (e.g., CHO-K1 cells).
-
[3H]-Glycine or another radiolabeled glycine.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
This compound.
-
Scintillation fluid and counter.
Procedure:
-
Cells are seeded in multi-well plates and grown to confluence.
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled glycine.
-
The incubation is carried out for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of glycine uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
MDCK-MDR1 Permeability Assay
This assay assesses the potential of a compound to cross the intestinal barrier and the blood-brain barrier by measuring its transport across a monolayer of MDCK-MDR1 cells.
Materials:
-
MDCK-MDR1 cells.
-
Transwell inserts.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
This compound.
-
LC-MS/MS for quantification.
Procedure:
-
MDCK-MDR1 cells are seeded on Transwell inserts and cultured until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
The transport experiment is initiated by adding this compound to either the apical (A) or basolateral (B) chamber of the Transwell insert.
-
Samples are collected from the receiver chamber at various time points.
-
The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Human Liver Microsomal (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance.
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
This compound.
-
Acetonitrile or other organic solvent to stop the reaction.
-
LC-MS/MS for quantification.
Procedure:
-
A reaction mixture containing human liver microsomes, this compound, and phosphate buffer is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound (this compound).
-
The natural logarithm of the percentage of remaining compound is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for in vitro characterization.
References
The GlyT1 Inhibitor PF-03463275: A Technical Overview of its Indirect Modulation of NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, this compound indirectly enhances the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as a co-agonist for their activation. This mechanism of action has positioned this compound as a compound of interest for therapeutic intervention in central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides an in-depth overview of the effects of this compound on NMDA receptor function, presenting key quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Indirect NMDA Receptor Potentiation
The primary mechanism by which this compound influences NMDA receptor function is through the inhibition of GlyT1. This transporter plays a crucial role in maintaining low extracellular glycine concentrations in the vicinity of glutamatergic synapses. By inhibiting GlyT1, this compound leads to an increase in synaptic glycine levels, thereby enhancing the co-agonist stimulation of NMDA receptors and potentiating their activity.[1]
Figure 1: Indirect potentiation of NMDA receptor function by this compound.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | Assay | Value | Reference |
| GlyT1 | Ki | 11.6 nM | [2] |
| GlyT2 | IC50 | > 10 µM | [2] |
This data demonstrates the high potency and selectivity of this compound for its primary target, GlyT1, with negligible activity at the related GlyT2 transporter.
Table 2: In Vivo GlyT1 Occupancy (Human PET Studies)
| Dose (twice daily) | Mean GlyT1 Occupancy (%) | Reference |
| 10 mg | ~44% | [3][4][5] |
| 20 mg | ~61% | [3][4][5] |
| 40 mg | ~76% | [3][4][5] |
| 60 mg | ~83% | [3][4][5] |
Positron Emission Tomography (PET) studies using the radiotracer 18F-MK-6577 have quantified the dose-dependent occupancy of GlyT1 in the human brain following administration of this compound.[3][4]
Table 3: Effects on NMDA Receptor-Dependent Neuroplasticity (LTP in Schizophrenia Patients)
| Dose (twice daily) | GlyT1 Occupancy (%) | Change in LTP | Reference |
| 40 mg | ~75% | Significant Increase | [3][4][6] |
| 60 mg | ~83% | No significant change from baseline | [3] |
Studies measuring Long-Term Potentiation (LTP), a form of synaptic plasticity known to be NMDA receptor-dependent, have shown that this compound can enhance neuroplasticity in patients with schizophrenia, with a potential inverted "U" dose-response relationship.[3][6]
Experimental Protocols
In Vivo GlyT1 Occupancy Measurement using PET
Objective: To quantify the occupancy of GlyT1 by this compound in the human brain.
Methodology:
-
Radiotracer: 18F-MK-6577, a selective PET ligand for GlyT1.
-
Study Design: A baseline PET scan is conducted to measure GlyT1 availability before drug administration. Following a dosing period with this compound, a second PET scan is performed to measure GlyT1 availability in the presence of the drug.
-
Image Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes following the intravenous injection of 18F-MK-6577.
-
Data Analysis: Time-activity curves are generated for various brain regions of interest. A kinetic model, such as the two-tissue compartmental model, is used to estimate the total distribution volume (VT) of the radiotracer. GlyT1 occupancy is calculated as the percentage reduction in VT from baseline to the post-dosing scan.
Figure 2: Experimental workflow for PET-based GlyT1 occupancy studies.
Measurement of Long-Term Potentiation (LTP) using Visual Evoked Potentials (VEP)
Objective: To assess the effect of this compound on NMDA receptor-dependent synaptic plasticity in humans.
Methodology:
-
Stimuli: A high-contrast checkerboard pattern is presented to the participant on a computer screen.
-
Study Design:
-
Baseline VEP Recording: Visual evoked potentials are recorded in response to the reversing checkerboard pattern to establish a baseline.
-
Tetanic Stimulation: A period of rapid, repetitive visual stimulation (e.g., high-frequency reversal of the checkerboard pattern) is administered to induce LTP.
-
Post-Tetanus VEP Recording: VEPs are recorded again at multiple time points after the tetanic stimulation to measure any potentiation of the response.
-
-
EEG Recording: Electroencephalography (EEG) is used to record the VEPs from electrodes placed over the visual cortex.
-
Data Analysis: The amplitude and latency of specific VEP components (e.g., N1b) are measured and compared between the baseline and post-tetanus recordings to quantify the degree of LTP.
Figure 3: Experimental workflow for VEP-based LTP measurement.
Conclusion
This compound is a selective GlyT1 inhibitor that indirectly enhances NMDA receptor function by increasing the synaptic availability of the co-agonist glycine. This has been demonstrated through robust, dose-dependent target engagement in the human brain and the potentiation of NMDA receptor-dependent neuroplasticity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on modulators of the glutamatergic system. Further investigation into the direct quantification of synaptic glycine elevation following this compound administration would further solidify our understanding of its pharmacodynamic profile.
References
- 1. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PF-03463275: A Glycine Transporter-1 Inhibitor for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a selective and competitive inhibitor of the glycine transporter-1 (GlyT1) that was under development by Pfizer for the treatment of schizophrenia.[1][2] The rationale for its development is rooted in the glutamate hypofunction hypothesis of schizophrenia, which posits that diminished N-methyl-D-aspartate receptor (NMDAR) signaling contributes to the cognitive and negative symptoms of the disorder.[3] By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, an obligatory co-agonist at the NMDAR, thereby enhancing NMDAR-mediated neurotransmission.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various schizophrenia models, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Data Presentation
In Vitro and In Vivo Pharmacology
The preclinical pharmacological profile of this compound is characterized by its high affinity and selectivity for GlyT1, as well as its ability to modulate glycine levels in the central nervous system.
| Parameter | Value | Species/System | Reference |
| GlyT1 Binding Affinity (Ki) | 11.6 nM | Recombinant human GlyT1 | [1][4] |
| GlyT2 Inhibition (IC50) | > 10 µM | Not specified | [2] |
| CSF Glycine Elevation (ED200) | 3.5 mg/kg, p.o. | Rat | [1][2] |
| hERG Inhibition (IC50) | 8.5 µM | Human embryonic kidney (HEK) cells | [1] |
| Human Liver Microsomal Stability (t1/2) | 80 minutes | Human liver microsomes | [1] |
ED200: The dose that doubles the endogenous levels of glycine in cerebrospinal fluid.
Behavioral Pharmacology in Rodent Models
This compound has been evaluated in rodent models that aim to replicate certain behavioral abnormalities observed in schizophrenia, primarily those induced by NMDAR antagonists.
| Model | Effect of this compound | Species | Reference |
| NMDA Antagonist-Induced Hyperactivity | Attenuation of hyperlocomotion | Mouse | [5] |
| Oscillatory Potentials | Dose-dependent reduction in amplitude | Rat | [4] |
Experimental Protocols
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of this compound for the human glycine transporter-1 (GlyT1).
Methodology:
-
System: Membranes from cells stably expressing recombinant human GlyT1.
-
Radioligand: A specific radiolabeled ligand for GlyT1 (e.g., [³H]-Glycine or another high-affinity GlyT1 ligand).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled GlyT1 ligand.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
In Vivo Microdialysis for CSF Glycine Levels
Objective: To assess the in vivo potency of this compound in elevating glycine levels in the cerebrospinal fluid (CSF) of rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats are anesthetized and a microdialysis guide cannula is stereotaxically implanted into the cisterna magna or a specific brain region of interest.
-
Microdialysis:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial CSF at a constant flow rate.
-
Dialysate samples are collected at regular intervals before and after oral administration of this compound or vehicle.
-
-
Sample Analysis: The concentration of glycine in the dialysate samples is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: The change in CSF glycine concentration over time is calculated relative to the baseline levels. The ED200, the dose of this compound that results in a doubling of the baseline CSF glycine concentration, is determined from the dose-response curve.[1][2]
NMDA Receptor Antagonist-Induced Hyperactivity in Mice
Objective: To evaluate the efficacy of this compound in reversing the hyperlocomotor activity induced by NMDAR antagonists, a common preclinical screen for antipsychotic potential.
Methodology:
-
Animal Model: Male Swiss Webster mice.
-
Drug Administration:
-
Mice are pre-treated with this compound or vehicle via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
After a specified pre-treatment time, an NMDAR antagonist such as phencyclidine (PCP) or ketamine is administered to induce hyperlocomotion.
-
-
Behavioral Assessment: Immediately following the administration of the NMDAR antagonist, mice are placed in an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams). Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period.
-
Data Analysis: The total locomotor activity is compared between different treatment groups. The ability of this compound to significantly reduce the NMDAR antagonist-induced increase in locomotor activity is assessed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound at the glutamatergic synapse.
Caption: Experimental workflow for the NMDA antagonist-induced hyperactivity model.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
PF-03463275: A Technical Guide to its Potentiation of Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-03463275, a selective inhibitor of the glycine transporter 1 (GlyT1). By increasing the synaptic availability of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, this compound indirectly potentiates glutamatergic neurotransmission. This document details the mechanism of action, summarizes key quantitative data from clinical research, and outlines the experimental protocols used to characterize the compound's effects on the human central nervous system. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Mechanism of Action: Enhancing NMDA Receptor Function
Glutamatergic signaling, particularly through the NMDA receptor, is fundamental for synaptic plasticity, learning, and memory. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine transporter 1 (GlyT1) plays a crucial role in regulating the concentration of glycine in the synaptic cleft by reuptaking it into glial cells and presynaptic terminals.
This compound is a potent and selective inhibitor of GlyT1. By blocking this transporter, this compound effectively increases the extracellular concentration of glycine at glutamatergic synapses. This elevated glycine level leads to enhanced occupancy of the glycine co-agonist site on the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission. This mechanism is of significant interest for therapeutic interventions in conditions associated with NMDA receptor hypofunction, such as schizophrenia.
The signaling pathway is illustrated in the diagram below:
Quantitative Data
The clinical development of this compound has been supported by quantitative measurements of its target engagement and pharmacodynamic effects. The following tables summarize key data from studies in human subjects.
Table 1: Dose-Dependent GlyT1 Occupancy (PET Imaging)
Positron Emission Tomography (PET) with the radiotracer ¹⁸F-MK-6577 was used to determine the occupancy of GlyT1 in the brain at different doses of this compound administered twice daily (BID).
| Dose (mg BID) | Mean GlyT1 Occupancy (%) |
| 10 | ~44 |
| 20 | ~61 |
| 40 | ~76 |
| 60 | ~83 |
Table 2: Effect on Long-Term Potentiation (LTP) in Schizophrenia Patients
Long-Term Potentiation (LTP), a cellular mechanism underlying synaptic plasticity, was measured using electroencephalography (EEG) to assess visual evoked potentials. The data suggests a dose-dependent enhancement of LTP in patients with schizophrenia, with a potential inverted-U shaped dose-response.
| Dose (mg BID) | Effect on LTP |
| 40 | Peak enhancement observed |
| 60 | Effect less pronounced than at 40 mg, suggesting a potential optimal dose range below this level. |
Experimental Protocols
The characterization of this compound has involved a multi-modal approach, integrating PET, EEG, and fMRI to assess target engagement, neuroplasticity, and effects on brain circuitry.
GlyT1 Occupancy Measurement using PET
A representative workflow for a PET study to measure GlyT1 occupancy is outlined below.
-
Radiotracer: ¹⁸F-MK-6577, a selective PET ligand for GlyT1.
-
Imaging: Dynamic PET scans are acquired over a period of 90-120 minutes following the intravenous injection of the radiotracer.
-
Data Analysis: Arterial blood samples are collected to generate a plasma input function. Time-activity curves from various brain regions are then fitted to a kinetic model (e.g., a two-tissue compartment model) to estimate the volume of distribution (VT). GlyT1 occupancy is calculated by comparing the VT under drug and placebo conditions using methods like the Lassen plot.
Assessment of Neuroplasticity using EEG and Visual Evoked Potentials
A common paradigm to assess LTP-like plasticity in humans involves the use of visual evoked potentials (VEPs).
-
Stimulus: A reversing checkerboard pattern is typically used as the visual stimulus.
-
Baseline Recording: VEPs are recorded in response to a low-frequency presentation of the stimulus (e.g., 1-2 Hz).
-
Tetanic Stimulation: A high-frequency presentation of the same stimulus (photic tetanus) is delivered to induce LTP-like plasticity.
-
Post-Tetanus Recording: VEPs are again recorded at the low frequency to assess for persistent changes in amplitude.
-
Analysis: The amplitudes of specific VEP components (e.g., N1b) are compared before and after the tetanic stimulation to quantify the degree of potentiation.
Evaluation of Working Memory Circuitry using fMRI
Functional magnetic resonance imaging (fMRI) has been employed to investigate the effects of this compound on brain circuits underlying cognitive functions like working memory, often in the context of a ketamine challenge to induce a state of NMDA receptor hypofunction.
-
Task: A spatial working memory task is commonly used, where participants have to remember the location of stimuli presented on a screen.
-
Design: A block or event-related design is employed to alternate between task and control conditions.
-
Ketamine Challenge: In some studies, a sub-anesthetic dose of ketamine is administered to transiently impair NMDA receptor function. The ability of this compound to mitigate the effects of ketamine on brain activation and performance is then assessed.
-
Analysis: Blood-oxygen-level-dependent (BOLD) signal changes in brain regions associated with the working memory network (e.g., dorsolateral prefrontal cortex, parietal cortex) are analyzed to determine the effects of this compound.
Conclusion
This compound represents a targeted approach to potentiate glutamatergic neurotransmission by modulating synaptic glycine levels. The quantitative data from PET and EEG studies provide clear evidence of target engagement and a pharmacodynamic effect on neuroplasticity. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other GlyT1 inhibitors. This comprehensive understanding is crucial for advancing the development of novel therapeutics for psychiatric and neurological disorders characterized by glutamatergic dysfunction.
Methodological & Application
Application Notes and Protocols for PF-03463275 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent, selective, and competitive inhibitor of the glycine transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of synaptic glycine, which in turn acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, potentiating their function.[1] This mechanism of action has led to the investigation of this compound as a potential therapeutic agent for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on GlyT1 activity and downstream NMDA receptor signaling.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Species/System | Reference |
| Ki for GlyT1 | 11.6 nM | Human | [3] |
| GlyT2 IC50 | > 10 µM | Not specified | [4] |
| hERG IC50 | 8.5 µM | HEK293 cells | [4] |
| Plasma IC50 for GlyT1 Occupancy | 12.3 ng/mL | Human | [5] |
Note: The hERG IC50 value is significantly higher than the Ki for GlyT1, suggesting a favorable therapeutic window. However, it is crucial to consider potential off-target effects at higher concentrations.
Signaling Pathway
The mechanism of action of this compound involves the modulation of glutamatergic neurotransmission through the inhibition of GlyT1. The following diagram illustrates this signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Non-Radioactive Glycine Uptake Assay
This protocol describes a fluorescent-based assay to measure the inhibition of GlyT1-mediated glycine uptake by this compound in cultured cells. This method is a safer and more accessible alternative to traditional radiolabeled uptake assays.
Principle:
This assay utilizes a fluorescent glycine sensor that increases in fluorescence intensity upon binding to intracellular glycine. By measuring the fluorescence, the amount of glycine taken up by the cells can be quantified.
Cell Line Recommendation:
-
Cell lines endogenously expressing GlyT1 (e.g., A549, HT29, A498).
-
HEK293 or CHO cells stably transfected with a GlyT1 expression vector.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Glycine
-
Fluorescent glycine biosensor (e.g., a commercially available kit or a genetically encoded sensor)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Protocol Workflow:
Detailed Protocol:
-
Cell Seeding: Seed the chosen cell line into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
Washing: On the day of the assay, gently wash the cells twice with pre-warmed HBSS.
-
Pre-incubation with Inhibitor:
-
Prepare serial dilutions of this compound in HBSS. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Initiation of Uptake:
-
Prepare a solution of glycine and the fluorescent glycine sensor in HBSS according to the manufacturer's instructions.
-
Add this solution to all wells to initiate the glycine uptake.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). This time should be optimized in preliminary experiments to be within the linear range of uptake.
-
Termination of Uptake:
-
Quickly aspirate the solution from the wells.
-
Wash the cells three times with ice-cold HBSS to remove extracellular glycine and the sensor.
-
-
Fluorescence Measurement:
-
Add HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen sensor.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of the this compound-treated wells to the vehicle-treated wells (representing 100% uptake).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
NMDA Receptor Potentiation Assay
This protocol outlines a method to assess the potentiation of NMDA receptor activity by this compound using a calcium influx assay.
Principle:
Activation of NMDA receptors leads to an influx of calcium ions (Ca²⁺) into the cell. This change in intracellular Ca²⁺ concentration can be measured using a Ca²⁺-sensitive fluorescent dye. By inhibiting GlyT1, this compound increases the availability of the co-agonist glycine, thereby potentiating the NMDA receptor response to glutamate, which results in a larger Ca²⁺ influx.
Cell Line Recommendation:
-
HEK293 cells co-transfected with NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) and GlyT1.
-
Primary neuronal cultures endogenously expressing NMDA receptors and GlyT1.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Glutamate
-
Glycine or D-serine
-
Fluo-4 AM or other suitable Ca²⁺ indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Protocol Workflow:
Detailed Protocol:
-
Cell Seeding: Seed the chosen cell line into a 96-well black, clear-bottom microplate.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with assay buffer to remove the extracellular dye.
-
Pre-incubation with Inhibitor:
-
Add assay buffer containing the desired concentrations of this compound or vehicle to the wells. A suggested starting concentration range is 1 nM to 1 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
NMDA Receptor Activation:
-
Prepare a solution of glutamate and glycine (or D-serine) in assay buffer at a concentration that elicits a submaximal response (e.g., EC20). This concentration needs to be determined in preliminary experiments.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to kinetic mode to measure fluorescence over time.
-
Inject the glutamate/glycine solution into the wells while simultaneously starting the fluorescence measurement.
-
-
Fluorescence Measurement: Record the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the ΔF of the this compound-treated wells to the vehicle-treated wells.
-
Plot the percentage of potentiation against the log concentration of this compound to determine the EC50 for potentiation.
-
Cytotoxicity Assay (Recommended Preliminary Experiment)
Before conducting functional assays, it is essential to determine the concentration range of this compound that is not cytotoxic to the chosen cell line. A standard MTT or resazurin-based assay can be used for this purpose.
Principle:
These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the intended duration of your functional assay (e.g., 24-48 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
At the end of the incubation period, perform the MTT or resazurin assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control.
-
Determine the concentration of this compound that causes a 50% reduction in cell viability (CC50). For functional assays, use concentrations well below the CC50 value.
Logical Relationship for Experimental Design
The following diagram outlines the logical steps for designing and conducting experiments with this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-03463275 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PF-03463275, a selective Glycine Transporter-1 (GlyT1) inhibitor, in in vivo animal studies. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in relevant animal models of neurological and psychiatric disorders, particularly those associated with N-methyl-D-aspartate receptor (NMDAR) hypofunction, such as schizophrenia.
Mechanism of Action
This compound is a competitive inhibitor of GlyT1, a protein responsible for the reuptake of glycine from the synaptic cleft.[1] Glycine acts as a mandatory co-agonist at the NMDAR. By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby potentiating NMDAR-mediated neurotransmission.[1] This enhancement of NMDAR function is thought to underlie the therapeutic potential of this compound in conditions characterized by glutamatergic deficits.
Signaling Pathway
The potentiation of NMDAR function by this compound initiates a cascade of intracellular signaling events crucial for synaptic plasticity, such as Long-Term Potentiation (LTP). The binding of glutamate and the co-agonist glycine (levels of which are elevated by this compound) to the NMDAR, coupled with postsynaptic membrane depolarization, leads to the removal of a magnesium ion (Mg2+) block from the channel pore.[2][3] This allows the influx of calcium ions (Ca2+) into the postsynaptic neuron, which act as a critical second messenger.[3][4]
The increased intracellular Ca2+ concentration activates several downstream signaling pathways, including:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A key enzyme in the induction of LTP, CaMKII is activated by Ca2+/calmodulin and subsequently autophosphorylates, leading to the phosphorylation of various substrates that enhance synaptic strength.[4]
-
Protein Kinase C (PKC): Also activated by Ca2+ and diacylglycerol, PKC can modulate NMDAR function and contribute to synaptic plasticity.[4][5]
-
cAMP Response Element-Binding Protein (CREB): Activation of CREB, often downstream of CaMKII and other kinases, leads to changes in gene expression that are necessary for the late phase of LTP and long-term memory formation.[4]
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in in vivo animal studies.
| Animal Model | Strain | Dosage Range | Administration Route | Study Focus | Reference |
| Rat | Sprague-Dawley | 1, 3, and 10 mg/kg | Subcutaneous (s.c.) | Electrophysiology | N/A |
Note: Specific dosages for behavioral studies in mice have not been definitively established in the reviewed literature. Researchers should perform dose-response studies to determine the optimal dose for their specific mouse strain and behavioral paradigm.
Experimental Protocols
Rodent Models of Schizophrenia-like Behaviors
1. MK-801-Induced Hyperactivity
This model is used to assess the potential antipsychotic-like properties of a compound by measuring its ability to reverse the hyperlocomotion induced by the NMDAR antagonist, MK-801.[6][7][8][9]
-
Animals: Adult male rats or mice.
-
Materials:
-
This compound
-
MK-801 (dizocilpine maleate)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open field apparatus
-
Automated activity monitoring system
-
-
Procedure:
-
Habituate the animals to the open field arena for a predetermined period (e.g., 30-60 minutes) on the day prior to testing.
-
On the test day, administer this compound or vehicle at the desired dose and route (e.g., subcutaneous, intraperitoneal).
-
After a specific pretreatment interval (to be determined based on the pharmacokinetics of this compound), administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.).
-
Immediately place the animal in the open field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Analyze the data for parameters such as total distance traveled, time spent moving, and rearing frequency. A reduction in MK-801-induced hyperactivity by this compound would suggest potential antipsychotic-like efficacy.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[10][11][12][13][14]
-
Animals: Adult male rats or mice.
-
Materials:
-
This compound
-
Vehicle
-
Acoustic startle response system
-
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pretreatment interval, place the animal in the startle chamber.
-
Allow for an acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB).
-
No-stimulus trials: Background noise only.
-
-
The startle response is measured as the maximal amplitude of the animal's flinch.
-
Calculate the percentage of PPI as follows: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. An increase in PPI with this compound treatment would indicate an improvement in sensorimotor gating.
-
Rodent Models of Cognitive Enhancement
1. Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, a cognitive domain often impaired in schizophrenia and other neurological disorders. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[15][16][17][18]
-
Animals: Adult male or female rats or mice.
-
Materials:
-
This compound
-
Vehicle
-
Open field arena
-
A variety of objects that are similar in size but different in shape and texture.
-
-
Procedure:
-
Habituation: On the first day, allow the animals to freely explore the empty open field arena for a set period (e.g., 5-10 minutes).
-
Training (Familiarization): On the second day, administer this compound or vehicle. After the pretreatment interval, place the animal in the arena with two identical objects and allow it to explore for a defined time (e.g., 5-10 minutes).
-
Testing: After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object.
-
Calculate a discrimination index (DI) as follows: (time exploring novel object - time exploring familiar object) / (total time exploring both objects). A higher DI in the this compound-treated group compared to the vehicle group indicates enhanced recognition memory.
-
Conclusion
This compound holds promise as a research tool for investigating the role of GlyT1 and NMDAR function in various CNS disorders. The protocols outlined in these application notes provide a starting point for researchers to explore the in vivo effects of this compound. It is crucial to carefully consider the specific research question, animal model, and experimental design to obtain robust and reproducible data. Further dose-response and pharmacokinetic studies are recommended to optimize the use of this compound in specific animal models and behavioral paradigms.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 6. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 12. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 13. ja.brc.riken.jp [ja.brc.riken.jp]
- 14. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mmpc.org [mmpc.org]
- 18. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-03463275 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the GlyT1 inhibitor PF-03463275 in preclinical research settings. Detailed protocols for oral and subcutaneous administration in rodent models are presented, along with a summary of reported dosages and a schematic of the compound's mechanism of action.
Introduction
This compound is a selective and competitive inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, this compound increases the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function is being investigated as a therapeutic strategy for cognitive impairments associated with schizophrenia. Preclinical evaluation of this compound has utilized various administration routes to establish its pharmacokinetic and pharmacodynamic profiles.
Data Presentation
The following tables summarize quantitative data regarding the administration of this compound in preclinical studies.
Table 1: Reported Dosages of this compound in Preclinical Models
| Animal Model | Administration Route | Dosage Range | Outcome Measure |
| Rat | Oral (PO) | 3.5 mg/kg | Increased CSF glycine levels |
| Rat | Subcutaneous (s.c.) | 1 - 10 mg/kg | Attenuation of oscillatory potentials |
| Monkey | Subcutaneous (s.c.) | 0.01 - 0.17 mg/kg | Reversal of ketamine-induced spatial working memory deficit |
Table 2: Recommended Formulation Vehicles for In Vivo Administration
| Vehicle Composition | Administration Route Suitability |
| DMSO / PEG300 / Tween-80 / Saline | Oral, Subcutaneous |
| DMSO / SBE-β-CD / Saline | Oral, Subcutaneous |
| DMSO / Corn oil | Oral |
Experimental Protocols
Detailed methodologies for the oral and subcutaneous administration of this compound in rats are provided below. These protocols are based on standard laboratory procedures and information gathered from preclinical studies.
Protocol 1: Oral Administration (Oral Gavage) in Rats
1. Materials:
- This compound
- Vehicle (e.g., 0.5% w/v methylcellulose in water, or a formulation from Table 2)
- Gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)
- Syringes (appropriate volume for dosing)
- Animal scale
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Procedure:
- Animal Handling and Restraint:
- Weigh the rat to determine the correct dosing volume.
- Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body. The head should be held steady and in a slightly extended position to create a straight line through the neck and esophagus.
- Gavage Needle Preparation and Insertion:
- Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.
- Fill the syringe with the prepared this compound formulation and attach the gavage needle.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The rat should swallow as the tube passes. The tube should advance smoothly without resistance. Do not force the needle.
- Compound Administration:
- Once the needle is at the predetermined depth, administer the solution slowly and steadily.
- After administration, gently remove the needle along the same path of insertion.
- Post-Procedure Monitoring:
- Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Protocol 2: Subcutaneous (s.c.) Administration in Rats
1. Materials:
- This compound
- Sterile vehicle (e.g., sterile saline, or a formulation from Table 2)
- Sterile syringes and needles (23-25 gauge)
- Animal scale
- 70% ethanol for disinfection
- PPE: lab coat, gloves, safety glasses
2. Procedure:
- Preparation:
- Weigh the rat to calculate the required dose volume.
- Prepare the this compound solution in a sterile vehicle.
- Draw the solution into a sterile syringe with a fresh sterile needle.
- Animal Restraint and Injection Site:
- Restrain the rat securely. The loose skin over the back, between the shoulder blades (interscapular region), is a common site for subcutaneous injections.
- Wipe the injection site with 70% ethanol.
- Injection:
- Gently lift a fold of skin to create a "tent."
- Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
- Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If no blood enters the syringe, proceed with the injection.
- Inject the solution slowly. A small bleb or lump may form under the skin, which will dissipate as the solution is absorbed.
- Post-Procedure:
- Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Return the animal to its cage and monitor for any adverse reactions at the injection site.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Preclinical Administration
Caption: Experimental workflow for this compound administration.
Application Notes and Protocols for PF-03463275 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This enhancement of NMDA receptor function is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the cognitive impairments associated with schizophrenia.[1][5][6][7]
These application notes provide a comprehensive overview of the mechanism of action of this compound, relevant quantitative data from clinical studies, and a detailed, representative protocol for investigating its effects on neuronal activity using in vitro electrophysiology.
Mechanism of Action
This compound allosterically inhibits the GlyT1 transporter, leading to a reduction in glycine clearance from the synapse. The resulting elevation of synaptic glycine enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) to open their ion channel. This modulation of NMDA receptor activity can influence synaptic plasticity and neuronal excitability.
Data Presentation
The following tables summarize the quantitative data available for this compound from human studies.
Table 1: Dose-Dependent GlyT1 Occupancy of this compound in Schizophrenia Patients [1][5]
| This compound Dose (twice daily) | Mean GlyT1 Occupancy |
| 10 mg | ~44% |
| 20 mg | ~61% |
| 40 mg | ~76% |
| 60 mg | ~83% |
Table 2: Effects of this compound on Visual Long-Term Potentiation (LTP) in Schizophrenia Patients [1][5]
| This compound Dose (twice daily) | Effect on LTP |
| 10 mg | Not specified |
| 20 mg | Not specified |
| 40 mg | Peak enhancement of LTP |
| 60 mg | Effect less than 40 mg (suggesting inverted 'U' dose-response) |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of NMDA Receptor-Mediated Evoked Postsynaptic Currents (ePSCs)
Objective: To measure the effect of this compound on the amplitude and kinetics of NMDA receptor-mediated ePSCs in cultured neurons or brain slices.
Materials:
-
Cell Culture or Brain Slices: Primary hippocampal or cortical neurons, or acute brain slices from rodents.
-
This compound stock solution: 10 mM in DMSO, stored at -20°C.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Bubbled with 95% O2 / 5% CO2.
-
Recording aCSF: aCSF supplemented with an AMPA receptor antagonist (e.g., 10 µM CNQX), a GABAA receptor antagonist (e.g., 10 µM bicuculline), and nominally Mg²⁺-free to relieve the voltage-dependent block of NMDA receptors.
-
Intracellular Solution (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine-Na2, 4 Mg-ATP, 0.4 Na-GTP, 0.5 EGTA. pH adjusted to 7.2-7.3 with CsOH, osmolarity adjusted to ~290 mOsm.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.
-
Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Procedure:
-
Preparation:
-
Prepare acute brain slices or plate primary neurons on coverslips.
-
Prepare and oxygenate aCSF and prepare intracellular solution.
-
Pull patch pipettes and fill with intracellular solution.
-
-
Recording Setup:
-
Transfer a brain slice or coverslip with neurons to the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Visualize neurons using a microscope with DIC optics.
-
Approach a neuron with a patch pipette and apply positive pressure.
-
-
Whole-Cell Configuration:
-
Once the pipette touches the cell membrane, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Baseline Recording:
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Deliver electrical stimuli at a low frequency (e.g., 0.1 Hz) to elicit ePSCs.
-
Record stable baseline NMDA receptor-mediated ePSCs for 5-10 minutes.
-
-
Drug Application:
-
Prepare the desired concentration of this compound in the recording aCSF. A concentration range of 10 nM to 1 µM is a reasonable starting point.
-
Switch the perfusion to the aCSF containing this compound.
-
Continue to record ePSCs for 10-15 minutes to allow the drug to take effect and reach a steady state.
-
-
Washout:
-
Switch the perfusion back to the control recording aCSF to wash out the drug.
-
Record for another 10-15 minutes to assess the reversibility of the drug's effects.
-
-
Data Analysis:
-
Analyze the recorded traces using electrophysiology software.
-
Measure the peak amplitude, rise time (10-90%), and decay time constant of the NMDA ePSCs.
-
Compare these parameters during baseline, drug application, and washout periods. An increase in the ePSC amplitude or a change in kinetics would indicate a potentiation of NMDA receptor function by this compound.
-
Expected Outcomes and Interpretation
Inhibition of GlyT1 by this compound is expected to increase the concentration of glycine in the synaptic cleft. This should lead to a greater occupancy of the glycine co-agonist site on synaptic NMDA receptors, resulting in an increased amplitude of NMDA receptor-mediated ePSCs. The kinetics of the ePSCs (rise and decay times) may also be altered. A dose-response curve can be generated by applying increasing concentrations of this compound to determine its potency (EC50) in this in vitro system. These experiments will provide valuable insights into the functional consequences of GlyT1 inhibition on synaptic transmission and neuronal excitability.
References
- 1. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with PF-03463275
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1). By blocking the reuptake of glycine, this compound increases the concentration of this co-agonist in the synaptic cleft, thereby enhancing the function of N-methyl-D-aspartate receptors (NMDARs). NMDARs are critical for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. These application notes provide detailed protocols for utilizing this compound to study NMDAR-dependent synaptic plasticity in both in vitro and in vivo models.
Mechanism of Action
This compound enhances synaptic plasticity by potentiating NMDAR activity. The binding of both glutamate and a co-agonist (glycine or D-serine) is required for the opening of the NMDAR channel. GlyT1, located on glial cells and presynaptic terminals, regulates the concentration of glycine at the synapse. By inhibiting GlyT1, this compound increases the availability of glycine to bind to the GluN1 subunit of the NMDAR, leading to a greater calcium influx upon glutamate binding and postsynaptic depolarization. This augmented calcium signal strengthens the induction of LTP.
Data Presentation
Table 1: In Vivo Effects of this compound on Long-Term Potentiation (LTP) in Schizophrenia Patients
| Dose (twice daily) | GlyT1 Occupancy (%) | Change in LTP (Standardized Residual Gain Score) |
| 10 mg | ~44% | No significant change |
| 20 mg | ~61% | No significant change |
| 40 mg | ~76% | Significant Increase |
| 60 mg | ~83% | Reduced effect compared to 40 mg |
This data is derived from a clinical trial in schizophrenia patients and suggests an inverted 'U' dose-response curve for the effect of this compound on LTP.[1][2]
Table 2: Proposed In Vitro Concentration Range for this compound
| Concentration Range | Rationale |
| 100 nM - 1 µM | Based on the effective concentrations of other GlyT1 inhibitors in preclinical studies and the estimated translation from the effective in vivo dose of this compound. |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus and how to test the effects of this compound.
1. Materials and Reagents:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
This compound
-
Vibratome
-
Dissection tools
-
Recording chamber (submerged or interface)
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Stimulator
2. Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode in the dendritic layer of CA1 pyramidal neurons to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
4. Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF.
-
After establishing a stable baseline, switch the perfusion to aCSF containing this compound.
-
Allow the drug to perfuse for at least 20-30 minutes before inducing LTP to ensure equilibration in the slice.
5. LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).
6. Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
7. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Quantify LTP as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.
-
Compare the magnitude of LTP in the presence of this compound to a vehicle control group.
Protocol 2: In Vivo Electrophysiology - Visually Evoked Potential (VEP) LTP-like Plasticity in Humans (Adapted for Preclinical Models)
This protocol is based on the methodology used in clinical studies with this compound and can be adapted for animal models to assess LTP-like cortical plasticity.
1. Animal Preparation:
-
Implant electrodes over the visual cortex of the animal under anesthesia. Allow for a recovery period.
2. Baseline VEP Recording:
-
Record baseline visually evoked potentials (VEPs) in response to a standard visual stimulus (e.g., a checkerboard pattern). Present the stimulus at a low frequency.
-
Administer this compound or placebo according to the desired dosing regimen.
3. Tetanic Visual Stimulation:
-
To induce LTP-like plasticity, present a high-frequency visual tetanus. This involves rapid presentation of the visual stimulus.
4. Post-Tetanus VEP Recording:
-
Following the tetanus, record VEPs in response to the standard visual stimulus at regular intervals to measure the potentiation of the response.
5. Data Analysis:
-
Measure the amplitude of specific VEP components (e.g., N1b).
-
Calculate the change in VEP amplitude from the pre-tetanus baseline to assess the degree of potentiation.
-
Compare the potentiation between the this compound and placebo groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound in enhancing NMDAR-dependent LTP.
Caption: Experimental workflow for in vitro LTP studies with this compound.
References
Application Notes and Protocols for PF-03463275 in Behavioral Neuroscience Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the glycine transporter-1 (GlyT1) inhibitor, PF-03463275, and its application in behavioral neuroscience. The information compiled herein is intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the therapeutic potential of this compound and similar compounds for cognitive and psychiatric disorders.
Introduction
This compound is a selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, particularly in glutamatergic synapses. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This modulation of NMDA receptor activity is hypothesized to ameliorate cognitive deficits and other symptoms associated with psychiatric conditions like schizophrenia.[1][2][3]
Mechanism of Action: Enhancing NMDA Receptor Function
The therapeutic rationale for using this compound in neuropsychiatric disorders stems from the "NMDA receptor hypofunction" hypothesis, particularly in schizophrenia. NMDA receptors are critical for synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, either glycine or D-serine. By blocking the reuptake of glycine via GlyT1, this compound enhances the availability of this co-agonist at the NMDA receptor's glycine binding site, thereby potentiating NMDA receptor function.[3][4] This enhancement of NMDA receptor-mediated neurotransmission is believed to underlie the pro-cognitive and neuroplasticity-enhancing effects of the compound.
Data Presentation: Quantitative Summary of this compound Studies
The following table summarizes the key quantitative findings from clinical studies involving this compound.
| Study Population | Dose (twice daily) | GlyT1 Occupancy | Key Behavioral/Physiological Outcome | Reference |
| Schizophrenia Patients | 10 mg | ~44% | Increased Long-Term Potentiation (LTP) | [1][2][5] |
| Schizophrenia Patients | 20 mg | ~61% | Increased Long-Term Potentiation (LTP) | [1][2][5] |
| Schizophrenia Patients | 40 mg | ~76% | Peak increase in LTP; Improved working memory accuracy | [1][2][5][6][7] |
| Schizophrenia Patients | 60 mg | ~83% | LTP enhancement less than at 40 mg (inverted 'U' response) | [1][2][5][6][7] |
| Healthy Controls | 10, 20, 40 mg | Not specified in detail | Improved working memory accuracy | [1][5][8] |
Experimental Protocols
While specific preclinical behavioral data for this compound is limited in publicly available literature, the following protocols for key behavioral assays are provided based on standardized methods and findings with other GlyT1 inhibitors. These assays are relevant for assessing the domains of cognition, social behavior, and depressive-like states.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones. GlyT1 inhibitors have been shown to improve performance in this task, particularly in models of cognitive impairment.
Objective: To evaluate the effects of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.
-
A novel object, distinct from the familiar objects in shape, color, and texture.
-
Video recording and tracking software.
Procedure:
-
Habituation (Day 1):
-
Place the animal in the empty arena for 5-10 minutes to allow for familiarization with the environment. This reduces anxiety-related behaviors during testing.
-
-
Familiarization/Training (Day 2):
-
Administer this compound or vehicle at a predetermined time before the trial (e.g., 30-60 minutes).
-
Place two identical objects (A1 and A2) in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 to 24 hours), place one familiar object (A) and one novel object (B) in the same locations as in the training phase.
-
Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
Social Interaction Test (Three-Chamber Test)
This assay evaluates social preference and social novelty preference, which are relevant to the negative symptoms of schizophrenia and other disorders with social deficits. GlyT1 inhibitors have shown promise in improving sociability in animal models.
Objective: To assess the effect of this compound on sociability and preference for social novelty.
Materials:
-
Three-chambered apparatus.
-
Small, transparent wire cages to contain stimulus animals.
-
Age- and sex-matched stimulus animals.
Procedure:
-
Habituation:
-
Place the test animal in the central chamber and allow it to explore all three chambers for 10 minutes. The wire cages are empty.
-
-
Sociability Test:
-
Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. The other side chamber contains an empty cage.
-
Place the test animal in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Preference Test:
-
Immediately following the sociability test, place a new, unfamiliar "stranger 2" mouse in the previously empty cage. "Stranger 1" remains in its cage.
-
Allow the test animal to explore all three chambers for another 10 minutes.
-
Record the time spent in each chamber and sniffing each cage.
-
Data Analysis:
-
Sociability: Compare the time spent with "stranger 1" versus the empty cage.
-
Social Novelty: Compare the time spent with the novel "stranger 2" versus the now-familiar "stranger 1".
Forced Swim Test (FST)
The FST is a common screening tool for antidepressant-like activity. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant compounds typically increase the latency to immobility and decrease the total duration of immobility.
Objective: To evaluate the potential antidepressant-like effects of this compound.
Materials:
-
Cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Video recording equipment.
Procedure:
-
Pre-test (Day 1, for rats):
-
Place the animal in the water-filled cylinder for 15 minutes. This is to induce a state of helplessness.
-
Remove the animal, dry it, and return it to its home cage.
-
-
Test (Day 2):
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal in the cylinder for a 5-6 minute session.
-
Record the entire session.
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound, as a GlyT1 inhibitor, represents a promising therapeutic strategy for disorders characterized by NMDA receptor hypofunction. The available data strongly support its role in enhancing neuroplasticity and improving cognitive function, particularly working memory.[1][5][8] The provided protocols for key behavioral assays offer a framework for further preclinical evaluation of this compound and other GlyT1 inhibitors in the domains of cognition, social behavior, and mood. Researchers should carefully consider dose-response relationships, as an inverted U-shaped curve has been observed for some effects of this compound.[1][2][5]
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Probing Glycine Transporter 1 (GlyT1) Function with PF-03463275: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, is a critical regulator of glycine levels in the central nervous system (CNS).[1] By mediating the reuptake of glycine from the synaptic cleft, GlyT1 plays a pivotal role in modulating both inhibitory neurotransmission via glycine receptors and excitatory neurotransmission by controlling the availability of glycine as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[2][3] Dysregulation of GlyT1 function and NMDA receptor hypofunction have been implicated in the pathophysiology of schizophrenia, making GlyT1 a key therapeutic target.[4]
PF-03463275 is a potent, selective, and competitive reversible inhibitor of GlyT1.[5][6] Its ability to penetrate the CNS and modulate synaptic glycine concentrations makes it an invaluable tool for investigating the physiological and pathological roles of GlyT1.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound to probe GlyT1 function in various research settings.
Mechanism of Action
This compound competitively binds to GlyT1, blocking the reuptake of glycine into presynaptic neurons and surrounding glial cells.[5] This inhibition leads to an increase in extracellular glycine levels in the synaptic cleft.[7] The elevated synaptic glycine enhances the activation of NMDA receptors, where glycine acts as an essential co-agonist.[2][3] This potentiation of NMDA receptor-mediated neurotransmission is the primary mechanism through which this compound and other GlyT1 inhibitors are hypothesized to exert their therapeutic effects, particularly in conditions associated with NMDA receptor hypofunction like schizophrenia.[4]
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters of this compound, providing a quick reference for experimental design.
| Parameter | Species | Value | Reference Cell/System | Notes |
| Ki | Human | 11.6 nM | Recombinant hGlyT1 | Ki (inhibitor constant) reflects the binding affinity of this compound to the GlyT1 transporter.[5][6] |
| IC50 | Human | 18 nM | In vitro glycine uptake | IC50 (half maximal inhibitory concentration) indicates the potency in inhibiting GlyT1 function. |
| IC50 | Rat | 15 nM | In vitro glycine uptake | Demonstrates comparable potency between human and rat GlyT1. |
| Selectivity | - | >10 µM (IC50) | GlyT2 | Highly selective for GlyT1 over the glycine transporter type 2 (GlyT2). |
Table 1: In Vitro Activity of this compound
| Parameter | Species | Dose | Result | Assay Type | Notes |
| GlyT1 Occupancy | Human | 10 mg BID | ~44% | PET with 18F-MK-6577 | Dose-dependent and linear occupancy observed in clinical studies.[6][8][9] |
| Human | 20 mg BID | ~61% | PET with 18F-MK-6577 | [6][8][9] | |
| Human | 40 mg BID | ~76% | PET with 18F-MK-6577 | Peak enhancement of Long-Term Potentiation (LTP) in schizophrenia patients was observed at this dose, suggesting an inverted 'U' dose-response for neuroplasticity effects.[6][8][9][10][11] | |
| Human | 60 mg BID | ~83% | PET with 18F-MK-6577 | [6][8][9] | |
| Plasma IC50 | Human | - | 12.3 ± 1.0 ng/mL | PET with 18F-MK-6577 | Estimated plasma concentration required for 50% GlyT1 occupancy.[9] |
| Brain ID50 | Human | 0.18 ± 0.02 mg/kg (Schizophrenia) | - | PET with 18F-MK-6577 | Estimated dose for 50% GlyT1 occupancy in schizophrenia patients.[9] |
| Human | 0.38 ± 0.06 mg/kg (Healthy) | - | PET with 18F-MK-6577 | Estimated dose for 50% GlyT1 occupancy in healthy subjects.[9] | |
| Behavioral Effect | Rat | 1, 3, and 10 mg/kg (s.c.) | Dose-dependent reduction in oscillatory potentials | Electroretinogram | Demonstrates in vivo target engagement and pharmacodynamic effects.[5] |
Table 2: In Vivo Characterization of this compound
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol is designed to measure the inhibitory effect of this compound on GlyT1-mediated glycine uptake in a cell-based assay. The protocol is adapted from established methods for high-throughput screening of GlyT1 inhibitors.
Figure 2: Glycine Uptake Assay Workflow.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[³H]glycine (specific activity ~15-30 Ci/mmol)
-
Unlabeled glycine
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Plating:
-
Seed hGlyT1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed KRH buffer.
-
Prepare serial dilutions of this compound in KRH buffer. It is recommended to test a range of concentrations (e.g., from 1 pM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) and a positive control (e.g., a known GlyT1 inhibitor like sarcosine at a high concentration).
-
-
Inhibitor Pre-incubation:
-
Add 100 µL of the diluted this compound or control solutions to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
-
Glycine Uptake:
-
Prepare the glycine uptake solution by mixing [³H]glycine and unlabeled glycine in KRH buffer to achieve a final concentration that is close to the Km of glycine for GlyT1 (typically in the low micromolar range).
-
Initiate the uptake by adding 100 µL of the glycine uptake solution to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
-
Measurement:
-
Transfer the cell lysates to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.
-
Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ex Vivo Brain Slice Electrophysiology
This protocol describes how to assess the effect of this compound on synaptic plasticity, such as long-term potentiation (LTP), in ex vivo brain slices. This method allows for the investigation of the functional consequences of GlyT1 inhibition on neuronal circuits.
Figure 3: Ex Vivo Electrophysiology Workflow.
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂/5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass microelectrodes
-
This compound stock solution
-
Data acquisition and analysis software
Protocol:
-
Brain Slice Preparation:
-
Anesthetize the animal and perform decapitation.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the target neuronal population (e.g., CA1 pyramidal cell layer).
-
-
Baseline Recording:
-
Evoke field excitatory postsynaptic potentials (fEPSPs) by delivering test pulses through the stimulating electrode at a low frequency (e.g., 0.05 Hz).
-
Record a stable baseline of fEPSP responses for at least 20 minutes.
-
-
Drug Application:
-
Prepare the desired concentration of this compound in aCSF.
-
Switch the perfusion to the aCSF containing this compound and allow it to equilibrate for at least 20-30 minutes while continuing to record baseline responses.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Quantify the magnitude of LTP as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period.
-
Compare the magnitude of LTP in slices treated with this compound to control slices (vehicle-treated) using appropriate statistical tests.
-
Conclusion
This compound is a well-characterized and highly selective GlyT1 inhibitor that serves as a powerful pharmacological tool for elucidating the roles of GlyT1 in health and disease. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound on GlyT1 function at the cellular and circuit levels. Careful experimental design and data interpretation are crucial for advancing our understanding of the therapeutic potential of targeting the glycine transport system.
References
- 1. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-3463275 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Long-Term Potentiation with PF-03463275
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-03463275 in studying long-term potentiation (LTP), a key cellular mechanism underlying synaptic plasticity, learning, and memory. The information is compiled from published clinical research, focusing on the compound's mechanism of action, effective dosages, and the protocols used to assess its impact on neuroplasticity.
Introduction to this compound
This compound is a selective inhibitor of the Glycine Transporter-1 (GlyT1).[1][2] By blocking GlyT1, the compound increases the synaptic concentration of glycine. Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor critically involved in the induction of LTP.[3][4] Therefore, this compound is hypothesized to enhance NMDAR function and, consequently, facilitate neuroplasticity.[2][3] Its potential to ameliorate cognitive impairments has been primarily investigated in the context of schizophrenia.[1][5][6]
Mechanism of Action: GlyT1 Inhibition to Enhance LTP
The primary mechanism by which this compound influences LTP is through the modulation of NMDAR signaling. The process begins with the inhibition of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. The resulting increase in available glycine enhances the activation of NMDARs when they bind to the neurotransmitter glutamate. This leads to increased calcium influx into the postsynaptic neuron, triggering a cascade of downstream signaling events that culminate in the strengthening of the synapse, known as LTP.
Quantitative Data Summary
Clinical studies have established a clear dose-dependent relationship between this compound administration, GlyT1 occupancy, and the effect on LTP in patients with schizophrenia.[1][2][6] The compound exhibited an inverted 'U' dose-response profile for its effect on neuroplasticity, with the peak enhancement observed at approximately 75-76% GlyT1 occupancy.[2][5][6]
| Dose (Twice Daily) | Mean GlyT1 Occupancy (%) | Effect on Visual LTP (in Schizophrenia Patients) |
| 10 mg | ~44% | Modest, linear association with occupancy |
| 20 mg | ~61% | Modest, linear association with occupancy |
| 40 mg | ~76% | Peak Enhancement |
| 60 mg | ~83% | No significant change from baseline |
| Data compiled from D'Souza et al., 2018.[1][2] |
Experimental Protocols
The primary data on this compound and LTP comes from a human clinical study using a non-invasive electroencephalography (EEG) based method.[2] No in vitro slice electrophysiology protocols with this compound are currently available in the cited literature.
Protocol 1: Assessment of Visual Long-Term Potentiation in Humans
This protocol details the methodology used to measure neuroplasticity in human subjects treated with this compound.[2]
Objective: To measure NMDAR-dependent neuroplasticity by assessing the potentiation of visual-evoked potentials (VEPs).
Experimental Design:
-
Subjects: Schizophrenia patients and healthy controls.[6]
-
Dosing: Double-blind, placebo-controlled administration of this compound (10, 20, 40, or 60 mg twice daily).[6][7]
-
Measurement: EEG recordings to capture VEPs.
Methodology:
-
Baseline Establishment: Two blocks of a standard two-stimulus visual oddball task are administered to establish a baseline VEP response.[2]
-
LTP Induction: A block of high-frequency photic stimulation (analogous to tetanic stimulation in classical LTP) is delivered to potentiate the VEP.[2]
-
Post-Induction Measurement: The visual oddball task is repeated to measure the potentiated VEP response.
-
Data Analysis: The change in VEP amplitude before and after the high-frequency stimulation is calculated to quantify LTP.
References
- 1. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forum.schizophrenia.com [forum.schizophrenia.com]
- 7. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-03463275 in Combination with Cognitive Training Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and protocols for the investigational Glycine Transporter 1 (GlyT1) inhibitor, PF-03463275, when used in combination with cognitive training paradigms. The information is primarily derived from a key randomized controlled trial investigating this combination in patients with schizophrenia, a condition characterized by significant cognitive impairments.[1][2] The rationale for this combination therapy lies in the hypothesis that pharmacologically enhancing N-methyl-D-aspartate receptor (NMDAR) function with this compound can create a neurobiological environment conducive to the neuroplastic changes induced by cognitive training, thereby leading to synergistic improvements in cognition.[1][2]
Mechanism of Action: this compound is a selective inhibitor of the GlyT1 glycine transporter.[3] By blocking GlyT1, the reuptake of glycine from the synaptic cleft is reduced, leading to increased synaptic glycine levels. Glycine acts as a co-agonist at the NMDAR, and its increased availability is thought to potentiate NMDAR-mediated neurotransmission, which is crucial for synaptic plasticity and cognitive functions.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the primary clinical trial by Surti et al. (2023) evaluating this compound in combination with cognitive training in patients with schizophrenia.[1][2]
Table 1: this compound Dosage and Target Occupancy
| Dose of this compound (twice daily) | Mean GlyT1 Occupancy | Reference |
| 10 mg | ~44% | [1][4][5][6] |
| 20 mg | ~61% | [1][4][5][6] |
| 40 mg | ~76% | [1][4][5][6] |
| 60 mg | ~83% | [1][4][5][6] |
Note: Target occupancy was determined by Positron Emission Tomography (PET) imaging.[1][4][5][6]
Table 2: Key Clinical Trial Efficacy Outcomes
| Outcome Measure | This compound + Cognitive Training | Placebo + Cognitive Training | Key Findings |
| MATRICS Consensus Cognitive Battery (MCCB) Composite Score | Improvement observed | Improvement observed | No significant difference between the this compound and placebo groups.[1][2] |
| Cognitive Training Learning Parameters | Not significantly improved | Not applicable | This compound was not associated with improved learning during cognitive training.[1][2] |
| Long-Term Potentiation (LTP) - a measure of neuroplasticity | Increased, with peak effects at 40 mg BID | No significant change | This compound enhanced neuroplasticity in patients with schizophrenia.[4][6] |
Table 3: Safety and Tolerability
| Adverse Event Profile | This compound + Cognitive Training | Placebo + Cognitive Training |
| Serious Adverse Events | None reported | None reported |
| Non-serious Adverse Events | Low rates, comparable to placebo | Low rates |
Finding: The combination of this compound and cognitive training was found to be feasible, safe, and well-tolerated at the doses prescribed.[1][2]
Signaling Pathway and Experimental Workflow
Diagram 1: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound in enhancing neuroplasticity.
Diagram 2: Experimental Workflow for a Combination Trial
Caption: A double-blind, placebo-controlled, crossover study design.
Experimental Protocols
Protocol 1: Administration of this compound
1. Objective: To investigate the effect of this compound as an adjunct to cognitive training.
2. Materials:
- This compound capsules (40 mg and 60 mg)[1][2]
- Matching placebo capsules
- Medication adherence monitoring tools (e.g., cellphone-assisted remote observation)[1]
3. Procedure:
- Participant Selection: Recruit stable outpatients diagnosed with schizophrenia. To reduce pharmacokinetic variability, it is recommended to include only cytochrome P450 2D6 extensive metabolizers.[1][2]
- Dosing Regimen: Administer this compound or placebo twice daily (BID).[1][2] The clinical trial utilized doses of 40 mg BID and 60 mg BID.[1][2]
- Treatment Duration: The treatment period in the key clinical trial was 5 weeks for each arm of the crossover design.[1][2]
- Adherence Monitoring: Implement a robust medication adherence monitoring plan. The reference study used twice-daily visual confirmation via videoconferencing on weekdays.[1]
- Blinding: Maintain a double-blind procedure where both the participant and the investigator are unaware of the treatment allocation.
Protocol 2: Implementation of Computerized Cognitive Training (CCT)
1. Objective: To provide a structured and engaging cognitive training paradigm to run concurrently with the pharmacological intervention.
2. Materials:
- Computerized cognitive training software (e.g., HAPPYneuron Pro).[7][8][9][10][11] This software has been used in studies with patients with schizophrenia and offers exercises targeting various cognitive domains.[7][9][11]
- Computer or tablet for each participant.
- A quiet and comfortable environment for training sessions.
3. Procedure:
- Training Schedule: Participants should engage in the cognitive training for a specified duration. The reference study involved 4 weeks of cognitive training within each 5-week treatment period.[1][2] Participants were encouraged to complete 5 sessions per week.
- Software and Exercises: Utilize a cognitive training program that targets multiple cognitive domains relevant to schizophrenia, such as attention, memory, and executive function.[9] HAPPYneuron Pro is a suitable example.[7][8][9][10][11]
- Personalization and Progression: The difficulty of the cognitive exercises should be adaptive to the individual's performance to maintain engagement and challenge.[7]
- Therapist/Researcher Involvement: While the training is computerized, regular contact with a therapist or researcher is crucial to monitor progress, provide encouragement, and address any technical issues.[9]
- Incentives: Consider providing incentives for the completion of training sessions to maintain motivation.
Protocol 3: Cognitive Assessment
1. Objective: To measure changes in cognitive performance over the course of the study.
2. Materials:
- MATRICS Consensus Cognitive Battery (MCCB) kit.[12] The MCCB is a standardized set of 10 tests that assess seven cognitive domains relevant to schizophrenia.[12]
- Trained administrator qualified to administer and score the MCCB.
- Quiet testing room free from distractions.
3. Procedure:
- Administration Schedule: Administer the MCCB at baseline (before the first treatment period) and at the end of each treatment period.[1][2]
- Standardized Administration: Strictly follow the administration and scoring manual for the MCCB to ensure consistency and validity of the results.[13][14][15][16]
- Domains Assessed: The MCCB assesses the following cognitive domains:
- Speed of Processing
- Attention/Vigilance
- Working Memory
- Verbal Learning
- Visual Learning
- Reasoning and Problem Solving
- Social Cognition
- Scoring: Utilize the MCCB scoring program to convert raw scores to T-scores and percentiles for analysis.[12]
Protocol 4: Safety Monitoring
1. Objective: To monitor and document the safety and tolerability of this compound in combination with cognitive training.
2. Materials:
- Adverse event reporting forms.
- Clinical assessment tools for psychotic symptoms (e.g., Positive and Negative Syndrome Scale - PANSS).[1][2]
3. Procedure:
- Adverse Event Monitoring: At each study visit, systematically inquire about and document any adverse events experienced by the participants.
- Symptom Monitoring: Administer clinical scales such as the PANSS at baseline and regular intervals throughout the study to monitor for any changes in psychotic symptoms.[1][2]
- Reporting: Follow standard procedures for reporting serious and non-serious adverse events to the relevant institutional review board and regulatory authorities.
Conclusion
The combination of the GlyT1 inhibitor this compound with computerized cognitive training has been shown to be a safe and feasible intervention in patients with schizophrenia.[1][2] While the primary clinical trial did not demonstrate a synergistic effect on cognitive test scores as measured by the MCCB, this compound did show a potential to enhance neuroplasticity.[1][2][4][6] Future research may explore different dosing regimens, longer treatment durations, or alternative cognitive training paradigms to optimize the potential synergistic effects of this combination therapy. These application notes and protocols provide a framework for researchers and drug development professionals to design and execute studies in this area.
References
- 1. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forum.schizophrenia.com [forum.schizophrenia.com]
- 6. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. happyneuronpro.com [happyneuronpro.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. happyneuronpro.com [happyneuronpro.com]
- 10. Scientific validation of the HAPPYneuron method [happy-neuron.com]
- 11. happy-neuron.com [happy-neuron.com]
- 12. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 13. The MATRICS Consensus Cognitive Battery (MCCB): Co-norming and standardization in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. researchgate.net [researchgate.net]
- 16. isctm.org [isctm.org]
Application Notes and Protocols for PF-03463275 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental design and protocols for clinical trials investigating PF-03463275, a selective glycine transporter-1 (GlyT1) inhibitor developed for the potential treatment of cognitive impairment associated with schizophrenia (CIAS).
Mechanism of Action and Signaling Pathway
This compound is a competitive and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, meaning it must bind to the receptor along with glutamate to activate it. Therefore, by increasing synaptic glycine levels, this compound is hypothesized to potentiate NMDA receptor-mediated neurotransmission, which is believed to be hypofunctional in schizophrenia and implicated in cognitive deficits.[2][3][4][5]
Clinical Trial Designs
This compound has been investigated in at least two key clinical trials for schizophrenia.
NCT01911676: Translational Neuroscience Optimization of GlyT1 Inhibitor
This was a Phase II, randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy of this compound in enhancing the effects of cognitive training on cognitive impairment in stable outpatients with schizophrenia.[2][3][6]
| Parameter | Description |
| Study Design | Double-blind, placebo-controlled, within-subject, crossover augmentation study.[3] |
| Participants | 71 stable outpatients with a diagnosis of schizophrenia or schizoaffective disorder.[3][6] |
| Inclusion Criteria | Ages 21-65, on stable antipsychotic medication, only CYP2D6 extensive metabolizers.[6][7] |
| Exclusion Criteria | Ongoing acute medical issues, clinically significant ECG abnormality, current treatment with Clozapine.[7] |
| Intervention | Two 5-week treatment periods separated by a 2-week washout. Participants received either this compound (40 mg or 60 mg twice daily) or placebo, in addition to their ongoing antipsychotic medication. All participants also received computerized cognitive training for 4 weeks during each treatment period.[2][3][6] |
| Primary Outcome | Change in cognitive performance as measured by the MATRICS Consensus Cognitive Battery (MCCB) composite score.[8] |
| Secondary Outcomes | Psychotic symptoms assessed by the Positive and Negative Syndrome Scale (PANSS), and neurophysiological effects measured by visual Long-Term Potentiation (LTP).[2][3][8] |
| Status | Completed.[9] |
NCT00977522: Add-On Therapy for Persistent Negative Symptoms
This was a Phase II, randomized, double-blind, placebo-controlled, multi-center study of this compound as an add-on therapy in outpatients with persistent negative symptoms of schizophrenia.[2]
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel assignment.[2] |
| Participants | Outpatients with a diagnosis of schizophrenia (paranoid, disorganized, or undifferentiated subtype) in the residual phase.[10] |
| Inclusion Criteria | Stable on antipsychotic monotherapy (risperidone, olanzapine, quetiapine, ziprasidone, paliperidone, or aripiprazole) for at least 2 months with stable symptomatology for at least 3 months.[10] |
| Exclusion Criteria | Pregnant or breastfeeding females, clinically significant medical conditions, substance dependence within 12 months or abuse within 3 months of screening.[10] |
| Intervention | This compound or placebo as an add-on to ongoing antipsychotic treatment. |
| Primary Outcome | Change in negative symptoms of schizophrenia. |
| Status | Terminated. The study was terminated because its scientific validity could no longer be supported; the decision was not based on safety concerns.[2] |
Experimental Protocols
Protocol 1: GlyT1 Occupancy Measurement by PET Imaging
This protocol outlines the procedure for measuring GlyT1 occupancy in the brain using Positron Emission Tomography (PET) with the radiotracer [¹⁸F]MK-6577.
1. Radiotracer Synthesis:
-
[¹⁸F]MK-6577 is synthesized via a nucleophilic aromatic substitution reaction using a 2-chloropyridine precursor.[11]
-
The synthesis can be automated for clinical production.
2. Subject Preparation:
-
Subjects should be screened for any contraindications to PET scanning.
-
An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.
3. PET Imaging Procedure:
-
A baseline PET scan is performed before administration of this compound.
-
A bolus injection of [¹⁸F]MK-6577 (e.g., 152-169 MBq) is administered intravenously.[12]
-
Dynamic PET scans are acquired for up to 150 minutes.[12]
-
For occupancy studies, a second PET scan is performed after the subject has reached a steady-state concentration of this compound.
-
Arterial blood samples may be collected to generate a radiometabolite-corrected input function for kinetic modeling.
4. Data Analysis:
-
PET data are reconstructed and corrected for attenuation, scatter, and decay.
-
Brain regions of interest (ROIs) are defined on co-registered MRI scans.
-
The total distribution volume (VT) of the radiotracer is calculated for each ROI using compartmental modeling.
-
GlyT1 occupancy is calculated as the percentage reduction in VT after this compound administration compared to baseline.
Protocol 2: Assessment of Visual Long-Term Potentiation (LTP)
This protocol describes a non-invasive method to assess LTP-like synaptic plasticity in the human visual cortex using visual evoked potentials (VEPs).
1. Subject Preparation:
-
Subjects are seated in a comfortable chair in a dimly lit, quiet room.
-
EEG electrodes are applied to the scalp according to the 10-20 system, with a focus on occipital sites (e.g., O1, Oz, O2).
-
Subjects are instructed to fixate on a central point on a computer screen.
2. VEP Recording:
-
Baseline (Pre-tetanus): A series of visual stimuli (e.g., checkerboard patterns) are presented at a low frequency (e.g., 1 Hz) to one visual hemifield. The resulting VEPs are recorded and averaged to establish a baseline response.
-
Visual Tetanus: A high-frequency (e.g., 9 Hz) presentation of the same visual stimulus is delivered to the same visual hemifield for a short duration (e.g., 2 minutes) to induce LTP.[13]
-
Post-tetanus: Immediately after the tetanus and at later time points (e.g., up to 60 minutes), the low-frequency visual stimulation is repeated to record post-tetanus VEPs.[13]
3. Data Analysis:
-
EEG data is filtered and segmented into epochs time-locked to the stimulus presentation.
-
Artifacts (e.g., eye blinks) are removed.
-
The amplitude and latency of specific VEP components, particularly the N1b component (a negative peak around 170-190 ms), are measured.[14]
-
LTP is quantified as the percentage increase in the N1b amplitude in the post-tetanus recordings compared to the pre-tetanus baseline.
Protocol 3: Cognitive Assessment using MATRICS Consensus Cognitive Battery (MCCB)
The MCCB is a standardized set of 10 tests designed to assess cognitive function across seven domains relevant to schizophrenia.
1. Administration:
-
The battery should be administered by a trained professional in a quiet, well-lit room.
-
The 10 tests are administered individually and typically take 60-90 minutes to complete.[2]
-
The tests include tasks assessing speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition.[15]
2. Scoring:
-
Raw scores from each of the 10 subtests are recorded.
-
A dedicated scoring program is used to convert raw scores into standardized T-scores.[2]
-
T-scores for each of the seven domains and an overall composite score are calculated.
Protocol 4: Assessment of Psychotic Symptoms using the Positive and Negative Syndrome Scale (PANSS)
The PANSS is a 30-item scale used to measure the severity of positive, negative, and general psychopathology symptoms in individuals with schizophrenia.
1. Administration:
-
The PANSS is administered through a semi-structured clinical interview (SCI-PANSS) by a trained rater.[6]
-
The interview typically takes 45-50 minutes.[16]
-
Information is gathered from the patient and, if available, from family members or caregivers.
2. Scoring:
-
Each of the 30 items is rated on a 7-point scale from 1 (absent) to 7 (extreme).[6]
-
The 30 items are divided into three subscales:
-
Positive Scale (7 items): Assesses symptoms like delusions and hallucinations.
-
Negative Scale (7 items): Assesses symptoms like blunted affect and emotional withdrawal.
-
General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety and depression.
-
-
Scores for each subscale are obtained by summing the ratings of the individual items.
Quantitative Data Summary
GlyT1 Occupancy by this compound Dose
| Dose (twice daily) | Mean GlyT1 Occupancy |
| 10 mg | ~44% |
| 20 mg | ~61% |
| 40 mg | ~76% |
| 60 mg | ~83% |
| (Data from a PET study in schizophrenia patients)[1][17] |
NCT01911676: Key Outcomes
| Outcome Measure | Finding |
| Cognitive Impairment (MCCB) | No significant improvement with this compound in combination with cognitive training compared to cognitive training alone.[2][3] |
| Learning Parameters | This compound was not associated with improved cognitive training learning parameters.[2][3] |
| Safety and Tolerability | This compound was feasible, safe, and well-tolerated at the doses prescribed.[2][3] |
Logical Relationships in this compound Clinical Development
References
- 1. The MATRICS Consensus Cognitive Battery (MCCB): Co-norming and standardization in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 3. cognitivecentre.com [cognitivecentre.com]
- 4. yourplaceofcare.com [yourplaceofcare.com]
- 5. Synthesis of 18F-labelled PET tracers by nucleophilic copper-mediated radiofluorination [inis.iaea.org]
- 6. The PANSS and other scales [panss.org]
- 7. isctm.org [isctm.org]
- 8. Frontiers | Sensory-Induced Human LTP-Like Synaptic Plasticity – Using Visual Evoked Potentials to Explore the Relation Between LTP-Like Synaptic Plasticity and Visual Perceptual Learning [frontiersin.org]
- 9. ihsys.info [ihsys.info]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The synthesis and preclinical evaluation in rhesus monkey of [¹⁸F]MK-6577 and [¹¹C]CMPyPB glycine transporter 1 positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Long-term potentiation of human visual evoked responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 16. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Assessing PF-03463275 Effects on Working Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03463275 is a selective inhibitor of the Glycine Transporter-1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate receptor (NMDAR).[3] This enhancement of NMDAR-mediated neurotransmission is a promising therapeutic strategy for ameliorating cognitive impairments, particularly deficits in working memory, which are associated with conditions like schizophrenia.[1][2][4] Preclinical and clinical studies have been conducted to evaluate the dose-related target occupancy and the effects of this compound on brain circuitry, behavior, and neuroplasticity.[1][5]
These application notes provide an overview of the key experimental protocols used to assess the impact of this compound on working memory and related neural mechanisms.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Data Presentation
GlyT1 Occupancy by this compound
The following table summarizes the dose-dependent occupancy of Glycine Transporter-1 (GlyT1) by this compound in schizophrenia patients.[1][2][5] The data was obtained using Positron Emission Tomography (PET) with the radioligand 18F-MK-6577.[1][2][5]
| This compound Dose (BID) | Mean GlyT1 Occupancy (%) |
| 10 mg | ~44 |
| 20 mg | ~61 |
| 40 mg | ~76 |
| 60 mg | ~83 |
Effects of this compound on Working Memory Accuracy
The administration of this compound demonstrated a dose-related improvement in working memory accuracy in healthy subjects.[1] The 40 mg BID dose showed a statistically significant improvement in spatial working memory (SWM) accuracy.[1]
| Treatment Group | Key Finding |
| Placebo | Baseline performance |
| This compound (10 mg BID) | Not specified as significant |
| This compound (20 mg BID) | Not specified as significant |
| This compound (40 mg BID) | Statistically significant improvement in SWM accuracy (p = 0.013)[1] |
Experimental Protocols
Assessment of GlyT1 Occupancy using PET
This protocol is designed to quantify the in-vivo occupancy of GlyT1 by this compound.
Workflow Diagram:
Caption: Workflow for PET-based GlyT1 occupancy assessment.
Methodology:
-
Subject Selection: Recruit healthy volunteers and/or patients with schizophrenia.
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, administer different doses of this compound (e.g., 10, 20, 40, 60 mg BID) or placebo for a specified period (e.g., one week) to reach steady-state plasma levels.[1][6]
-
Radioligand Administration: Administer the PET radioligand 18F-MK-6577, which specifically binds to GlyT1.[1][2]
-
PET Imaging: Conduct PET scans to measure the binding potential of the radioligand in various brain regions.
-
Data Analysis: Calculate GlyT1 occupancy for each dose by comparing the radioligand binding in the presence of this compound to the baseline or placebo condition.
Assessment of Working Memory Circuitry using fMRI
This protocol evaluates the effect of this compound on working memory-related brain activation, often in the context of a pharmacological challenge with an NMDAR antagonist like ketamine.[1][5]
Workflow Diagram:
Caption: fMRI protocol for working memory circuit assessment.
Methodology:
-
Study Design: A double-blind, placebo-controlled study is typically employed.[7]
-
Pre-treatment: Subjects are pre-treated with this compound or placebo.[1]
-
Pharmacological Challenge: During the fMRI scan, subjects receive an infusion of saline followed by a fixed-sequence infusion of ketamine to induce a disruption in working memory circuits.[1]
-
Working Memory Task: A spatial working memory (SWM) task is performed by the subjects during the fMRI scan. This task engages the targeted working memory circuits.
-
fMRI Data Acquisition: Blood-oxygen-level-dependent (BOLD) signals are acquired to measure neural activity.[3]
-
Data Analysis: The primary endpoint is the ability of this compound to attenuate the ketamine-induced changes in BOLD signal within a predefined "working memory" brain network during the encoding and early maintenance phases of the SWM task.[1][3] Behavioral data (accuracy and reaction time) from the SWM task are also analyzed.
Assessment of Neuroplasticity using EEG
This protocol measures long-term potentiation (LTP), a cellular mechanism underlying learning and memory, to assess the impact of this compound on neuroplasticity.[1][6]
Workflow Diagram:
Caption: EEG protocol for assessing neuroplasticity (LTP).
Methodology:
-
Subject Preparation: Subjects are fitted with an EEG cap to record brain electrical activity.
-
Baseline Recording: Baseline visual evoked potentials (VEPs) are recorded in response to a standard visual stimulus.
-
Drug Administration: Subjects receive this compound or placebo.
-
LTP Induction: A specific visual stimulation protocol is used to induce LTP in the visual cortex.
-
Post-Induction Recording: VEPs are recorded again after the LTP induction protocol.
-
Data Analysis: The magnitude of LTP is quantified by comparing the amplitude of the post-induction VEPs to the baseline VEPs. An increase in VEP amplitude post-induction is indicative of LTP. Studies have shown that this compound can enhance LTP in schizophrenia patients, with peak effects observed at the 40 mg BID dose.[1][5]
Conclusion
The protocols described provide a framework for the comprehensive assessment of this compound's effects on working memory and its underlying neural mechanisms. The use of PET, fMRI, and EEG allows for a multi-modal evaluation of target engagement, impact on brain circuitry, and enhancement of neuroplasticity. The quantitative data from these studies indicate a dose-dependent effect of this compound on GlyT1 occupancy and an improvement in working memory accuracy in healthy subjects.[1] While the compound did not reverse ketamine-induced deficits in the tested paradigm, it did show pro-plasticity effects in patients with schizophrenia, suggesting its potential therapeutic utility.[1][5] These methodologies are critical for informing dose selection and understanding the pharmacodynamic effects of GlyT1 inhibitors in clinical development.
References
- 1. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forum.schizophrenia.com [forum.schizophrenia.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-03463275 solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of PF-03463275.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 33.33 mg/mL (88.44 mM).[1][2][3][4] To ensure complete dissolution, ultrasonic treatment may be necessary.[1][2][3] It is also crucial to use a new, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact the compound's solubility.[1][2]
Q2: What are suitable vehicles for in vivo administration of this compound?
A2: Several vehicle formulations have been successfully used for in vivo administration of this compound, achieving a clear solution at a concentration of at least 0.83 mg/mL (2.20 mM).[1][3] Commonly used vehicles include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][3]
Q3: How should stock solutions of this compound be stored?
A3: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For long-term storage, it is recommended to store the solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] When stored in a solvent at -80°C, it should be used within 6 months, and at -20°C, within 1 month.[3][4] The powder form of the compound is stable for 3 years at -20°C and 2 years at 4°C.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and competitive reversible inhibitor of the glycine transporter 1 (GlyT1).[1][3][4][5] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases synaptic glycine levels.[5] This enhancement of glycine availability potentiates the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[5][6][7] This mechanism is being explored for its therapeutic potential in conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[5][6][8]
Troubleshooting Guides
Issue 1: The compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Troubleshooting Steps:
Issue 2: Precipitation occurs when preparing the in vivo vehicle.
-
Possible Cause: Improper mixing order of solvents or temperature shock.
-
Troubleshooting Steps:
Issue 3: Phase separation is observed in the final vehicle formulation.
-
Possible Cause: Incomplete emulsification of the components, particularly in formulations containing oil.
-
Troubleshooting Steps:
-
Vortex the solution vigorously after the addition of each component.
-
For oil-based vehicles, ensure the DMSO stock solution is added slowly to the corn oil while mixing continuously.[1]
-
Consider a brief sonication to ensure a homogenous mixture.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 33.33 mg/mL (88.44 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is critical.[1][2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.20 mM) | Results in a clear solution.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (2.20 mM) | Results in a clear solution.[1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.20 mM) | Results in a clear solution. Caution is advised for dosing periods longer than two weeks.[1][3] |
Experimental Protocols
Protocol 1: Preparation of Vehicle with PEG300 and Tween-80
This protocol yields a clear solution suitable for in vivo administration.
-
Prepare an 8.3 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300.
-
Add 100 µL of the 8.3 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to reach the final volume of 1 mL.
-
Mix the final solution until it is clear and homogenous.[1]
Protocol 2: Preparation of Vehicle with SBE-β-CD
This protocol provides an alternative clear solution for in vivo use.
-
Prepare an 8.3 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare 1 mL of the final working solution, start with 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 8.3 mg/mL DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear and homogenous solution is achieved.[1]
Protocol 3: Preparation of Vehicle with Corn Oil
This protocol results in a clear solution suitable for in vivo administration, with a caution for longer-term studies.
-
Prepare an 8.3 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, start with 900 µL of corn oil.
-
Add 100 µL of the 8.3 mg/mL DMSO stock solution to the corn oil.
-
Mix vigorously until a clear and uniform solution is obtained.[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound as a GlyT1 inhibitor.
Caption: Experimental workflow for in vivo vehicle preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arctomsci.com [arctomsci.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
PF-03463275 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and storage conditions of PF-03463275. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: For long-term storage, it is recommended to store the solid powder of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of 10 mM or 33.33 mg/mL.[1]
Q3: How should I store the stock solution of this compound?
A3: Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Q4: I need to prepare an aqueous solution for my in vitro experiments. What is the stability of this compound in aqueous buffers?
A4: There is limited publicly available data on the long-term stability of this compound in various aqueous buffers. As a general practice for small molecule inhibitors, it is recommended to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours. Monitor for any signs of precipitation.
Q5: How can I prepare this compound for in vivo administration?
A5: Due to its low aqueous solubility, specific formulations are required for in vivo studies. Common methods involve the use of co-solvents and excipients. Please refer to the detailed protocols in the "Experimental Protocols" section below for preparing formulations with a solubility of at least 0.83 mg/mL.[1]
Q6: Is this compound sensitive to light?
Q7: What are the potential signs of degradation of this compound in solution?
A7: Visual indicators of degradation or instability in solution can include color change, cloudiness, or the formation of precipitate. If any of these are observed, it is recommended to discard the solution and prepare a fresh one. For quantitative assessment, techniques like HPLC can be used to check for the appearance of degradation peaks.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 33.33 mg/mL (88.44 mM) | Ultrasonic treatment may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.20 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (2.20 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.20 mM) | Clear solution.[1] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Studies (1 mL)
This protocol describes the preparation of a 0.83 mg/mL solution of this compound suitable for in vivo administration.
Materials:
-
This compound solid powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 8.3 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 8.3 mg/mL.
-
Vortex and/or sonicate until the solid is completely dissolved.
-
-
Prepare the final formulation:
-
In a sterile microcentrifuge tube, add 100 µL of the 8.3 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex until a clear and homogenous solution is obtained.
-
Note: This protocol yields a clear solution with a this compound concentration of ≥ 0.83 mg/mL.[1] For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.[1]
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Caption: Mechanism of GlyT1 inhibition by this compound.
References
Potential off-target effects of PF-03463275
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-03463275. The information provided is intended to help users anticipate and address potential issues related to off-target effects during their experiments.
Troubleshooting Guides
This section provides guidance on how to approach unexpected experimental outcomes that may be indicative of off-target effects of this compound.
Scenario 1: Unexpected Phenotypic Changes in Cellular Assays
Issue: You observe a consistent and dose-dependent phenotypic change in your cell-based assay that is not readily explained by the known mechanism of GlyT1 inhibition. Examples could include unexpected changes in cell morphology, proliferation rates, or the activation of a signaling pathway unrelated to NMDA receptor modulation.
Troubleshooting Workflow:
-
Confirm On-Target Activity: First, verify that this compound is engaging its primary target, GlyT1, in your experimental system. This can be done by measuring glycine uptake or assessing downstream effects known to be linked to GlyT1 inhibition, such as potentiation of NMDA receptor activity.
-
Literature Review: Conduct a thorough literature search for any reported off-target activities of this compound or other GlyT1 inhibitors with similar chemical scaffolds.
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, hypothesize potential off-target classes. For example, changes in cell proliferation could suggest interaction with kinases or growth factor receptors.
-
Broad Off-Target Screening: If the unexpected phenotype is significant and reproducible, consider performing a broad in vitro off-target screening panel. Commercial services are available that can screen your compound against a wide range of receptors, kinases, ion channels, and other enzymes.
-
Follow-up with Functional Assays: If a potential off-target is identified through screening, validate this interaction with a functional assay in your cellular model. For example, if a kinase is identified as a potential off-target, you could assess the phosphorylation of its known substrates in the presence of this compound.
Interpreting inverted 'U' dose-response with PF-03463275.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03463275. The content is designed to address specific issues that may be encountered during experiments, with a focus on interpreting the inverted 'U' shaped dose-response curve observed with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking GlyT1, it increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and potentiation of NMDA receptor activity is the intended downstream effect of this compound.[1]
Q2: An inverted 'U' shaped dose-response curve has been reported for this compound. What does this mean?
A2: An inverted 'U' shaped dose-response curve, also known as a non-monotonic dose-response, means that the biological effect of this compound increases with dose up to a certain point, after which higher doses lead to a diminished effect. For this compound, this has been observed in studies of long-term potentiation (LTP) in schizophrenia patients, where the peak effect was seen at a 40 mg twice-daily dose, with a reduced effect at a 60 mg twice-daily dose.[2][3][4]
Q3: What is the optimal therapeutic window for this compound based on current data?
A3: Clinical studies suggest that the optimal therapeutic window for this compound corresponds to a GlyT1 occupancy of approximately 60-80%.[2] Doses of 40 mg twice daily, which result in about 75% GlyT1 occupancy, have been associated with peak effects on LTP in schizophrenia patients.[2][3][4]
Q4: Is this compound selective for GlyT1?
Troubleshooting Guide: Interpreting an Inverted 'U' Dose-Response Curve
Issue: My in vitro/in vivo experiment with this compound is showing a decrease in the desired effect at higher concentrations, consistent with an inverted 'U' shaped curve. How do I interpret and troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Receptor Desensitization or Downregulation:
-
Explanation: Prolonged or high-concentration exposure to an agonist or positive modulator can sometimes lead to the desensitization or downregulation of the target receptor (in this case, the NMDA receptor). This is a homeostatic mechanism to prevent over-stimulation.
-
Troubleshooting:
-
Time-course experiment: Measure the effect of a high concentration of this compound over different time points. A decrease in effect over time may suggest desensitization.
-
Washout experiment: After treatment with a high concentration, wash out the compound and re-stimulate with a lower, effective concentration. A restored response would support a transient desensitization effect.
-
-
-
Off-Target Effects:
-
Explanation: At higher concentrations, this compound may bind to and modulate other unintended targets (off-target effects) that could counteract the desired effect on NMDA receptor potentiation.
-
Troubleshooting:
-
Literature search: Although comprehensive data is limited, search for any new publications on the selectivity profile of this compound.
-
Counter-screening: If you have the resources, screen this compound against a panel of common central nervous system receptors and ion channels, especially at the higher concentrations where the effect diminishes.
-
Use of antagonists: If a specific off-target is suspected, use a selective antagonist for that target in combination with the high concentration of this compound to see if the primary effect is restored.
-
-
-
Cellular Toxicity:
-
Explanation: High concentrations of any compound can induce cytotoxicity, which would lead to a decrease in any measured cellular response.
-
Troubleshooting:
-
Viability assay: Perform a standard cell viability assay (e.g., MTT, LDH release, or live/dead staining) in parallel with your primary functional assay, using the same concentrations of this compound. A decrease in viability at higher concentrations would suggest a toxic effect.
-
-
-
Complex Biphasic Pharmacology (Hormesis):
-
Explanation: The overall observed effect may be the net result of multiple underlying processes that are differentially affected by varying concentrations of the compound. This phenomenon is sometimes referred to as hormesis. For example, low doses might enhance a specific signaling pathway, while high doses might activate an opposing pathway.
-
Troubleshooting:
-
Pathway analysis: Investigate downstream signaling pathways of NMDA receptor activation at both optimal and supra-optimal concentrations of this compound. For example, measure levels of phosphorylated CREB or other downstream effectors. A differential activation pattern could provide clues.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Assay/Context | Reference |
| GlyT1 Ki | 11.6 nM | Not Specified | In vitro binding assay | [1] |
| GlyT2 IC50 | > 10 µM | Not Specified | In vitro inhibition assay | [1] |
| hERG Channel IC50 | 8.5 µM | Human | In vitro electrophysiology | [1] |
| Optimal GlyT1 Occupancy | ~60-80% | Human | Clinical study (Schizophrenia) | [2] |
| Dose for Peak LTP Effect | 40 mg BID | Human | Clinical study (Schizophrenia) | [2][3][4] |
| GlyT1 Occupancy at 10 mg BID | ~44% | Human | Clinical study (Schizophrenia) | [2][3] |
| GlyT1 Occupancy at 20 mg BID | ~61% | Human | Clinical study (Schizophrenia) | [2][3] |
| GlyT1 Occupancy at 40 mg BID | ~76% | Human | Clinical study (Schizophrenia) | [2][3] |
| GlyT1 Occupancy at 60 mg BID | ~83% | Human | Clinical study (Schizophrenia) | [2][3] |
Experimental Protocols
1. In Vitro NMDA Receptor Activity Assay (Calcium Flux)
This is a general protocol that can be adapted for use with this compound.
-
Cell Line: HEK293 cells stably co-expressing the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A) and human GlyT1.
-
Reagents:
-
This compound stock solution (in DMSO)
-
Glycine-free assay buffer (e.g., HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Glutamate
-
Glycine (for control wells)
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with glycine-free assay buffer.
-
Pre-incubate the cells with a range of concentrations of this compound for a specified time (e.g., 15-30 minutes). Include a vehicle control (DMSO) and a positive control (glycine).
-
Stimulate the cells with a sub-maximal concentration of glutamate.
-
Measure the intracellular calcium fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Analyze the data by calculating the change in fluorescence in response to glutamate stimulation at each this compound concentration.
-
2. In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
This is a generalized protocol for inducing and measuring LTP.
-
Tissue Preparation:
-
Acutely prepare 400 µm thick transverse hippocampal slices from adult rodents.
-
Allow slices to recover in an interface chamber with continuous perfusion of oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiology:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Apply this compound at the desired concentrations to the perfusing aCSF and allow it to equilibrate.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.
-
Compare the degree of potentiation across different concentrations of this compound.
-
Visualizations
References
PF-03463275 safety and tolerability issues in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03463275. The information is based on published clinical study data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, central nervous system-penetrant competitive and selective inhibitor of the glycine transporter 1 (GlyT1), which is encoded by the SLC6A9 gene.[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases synaptic glycine levels, which in turn potentiates N-methyl-D-aspartate receptor (NMDAR) neurotransmission, as glycine acts as a co-agonist at the NMDAR.[1] This mechanism has been investigated for its potential to ameliorate cognitive impairments associated with schizophrenia (CIAS).[4][5]
Q2: What is the overall safety and tolerability profile of this compound in clinical studies?
A2: Based on available clinical trial data, this compound has been found to be safe and well-tolerated at the doses studied (ranging from 10 mg to 60 mg twice daily).[4][5][6][7][8] Clinical studies have reported no serious adverse events.[4]
Q3: Were there any differences in adverse event rates between this compound and placebo?
A3: In a randomized controlled trial, the rates of non-serious adverse events were low and there were no significant differences in the rates of adverse events between the this compound and placebo groups.[4]
Q4: Are there any specific patient populations that should be considered when using this compound?
A4: In at least one major clinical trial (NCT01911676), to limit pharmacodynamic variability, only individuals who were extensive metabolizers via the cytochrome P450 2D6 (CYP2D6) enzyme were included.[5][6] This suggests that the metabolism of this compound may be influenced by CYP2D6 activity, and researchers should consider genotyping for this enzyme in their study participants.
Troubleshooting Guide
While specific, frequently occurring non-serious adverse events have not been detailed in published literature, researchers can follow this general troubleshooting workflow if a participant reports an adverse event.
References
- 1. medicaljournals.se [medicaljournals.se]
- 2. Table 30, Summary of Harms for Week 0 to Week 148 (Events per 100 PYs of Exposure) - Clinical Review Report: Tildrakizumab (Ilumya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 45, Common Treatment-Emergent Adverse Events and Discontinuations Due to Aes (Reported by ≥ 10% of Patients) in SP516 and SP715 (Safety Set) - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing PF-03463275 Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GlyT1 inhibitor PF-03463275 in animal models. The information is designed to offer practical guidance on identifying, managing, and mitigating potential side effects encountered during experiments.
Understanding this compound: Mechanism of Action
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, this compound increases synaptic glycine levels. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Consequently, elevated glycine levels enhance NMDA receptor function, which is a key therapeutic target in conditions like schizophrenia. This compound is a competitive and reversible inhibitor, which may contribute to a more favorable safety profile compared to earlier, irreversible GlyT1 inhibitors.
Caption: Signaling pathway of this compound action.
Frequently Asked Questions (FAQs)
Q1: What are the potential side effects of this compound in animal models?
While specific preclinical toxicology data for this compound is not extensively published, class effects of GlyT1 inhibitors observed in animal models may include:
-
Motor Abnormalities: Some earlier generation GlyT1 inhibitors have been associated with compulsive walking or "obstinate progression".[2]
-
Respiratory Issues: Respiratory distress has been noted with some GlyT1 inhibitors, particularly at higher doses.[2]
-
Hematological Effects: Long-term administration of some GlyT1 inhibitors has been linked to microcytic hypochromic regenerative anemia in rats.
It is important to note that this compound, as a competitive and reversible inhibitor, may have a lower propensity for these side effects compared to older, non-competitive, and irreversible inhibitors.[3][4]
Q2: How should I formulate this compound for administration to rodents?
The formulation will depend on the route of administration. For oral gavage in rats, a common vehicle is a suspension in 0.5% methylcellulose in water. For subcutaneous injection, this compound can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your study.
Q3: What is the recommended starting dose for this compound in my animal model?
The optimal dose will depend on the specific animal model, the intended therapeutic effect, and the desired level of GlyT1 occupancy. Doses in rodent studies have ranged from 0.1 to 10 mg/kg.[1] It is recommended to conduct a dose-ranging study to determine the optimal dose for your specific experimental paradigm while monitoring for any adverse effects.
Q4: What are the signs of respiratory distress in rodents and what should I do?
Signs of respiratory distress in rodents include increased respiratory rate, labored breathing (visible movement of the chest and abdomen), open-mouth breathing, cyanosis (blueish tint to mucous membranes), and changes in posture (hunching).[5] If any of these signs are observed, the animal should be immediately removed from the study and provided with supportive care, which may include supplemental oxygen.[5] The experimental protocol should be reviewed, and dose reduction or termination of the study for that animal should be considered. All adverse events should be reported to the Institutional Animal Care and Use Committee (IACUC).[6]
Q5: How can I monitor for potential hematological side effects?
For long-term studies, periodic blood sampling for a complete blood count (CBC) is recommended.[7][8] Key parameters to monitor include red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH). Signs of anemia in rodents can include pale mucous membranes, lethargy, and an increased respiratory rate.[9][10]
Troubleshooting Guides
Issue 1: Observation of Abnormal Motor Behavior (Compulsive Walking/Circling)
Possible Cause: High dose of this compound or off-target effects. Some GlyT1 inhibitors have been shown to induce such behaviors.[2]
Troubleshooting Steps:
-
Immediate Action:
-
Record the behavior in detail (frequency, duration, pattern).
-
Ensure the animal has easy access to food and water and is not at risk of injury.
-
Temporarily halt dosing for the affected animal.
-
-
Investigation:
-
Review the dose administered. Was it within the expected therapeutic range?
-
Check for any potential errors in dose calculation or administration.
-
Observe control animals to rule out environmental factors.
-
-
Corrective Actions:
-
If the dose was high, consider a dose reduction for subsequent experiments.
-
Implement a more detailed behavioral monitoring protocol (see Experimental Protocols section).
-
If the behavior persists even at lower doses, consider the possibility of a compound-specific effect and consult with a veterinarian or toxicologist.
-
Issue 2: Signs of Respiratory Distress
Possible Cause: Potential dose-dependent effect of this compound.[2]
Troubleshooting Steps:
-
Immediate Action:
-
Remove the animal from the experimental setting.
-
Provide a quiet, stress-free environment.
-
If signs are severe, provide supplemental oxygen and contact veterinary staff immediately.[5]
-
-
Investigation:
-
Review the administered dose and the animal's clinical history.
-
Assess the animal's overall health status for any pre-existing conditions.
-
-
Corrective Actions:
-
Discontinue dosing in the affected animal.
-
For future experiments, consider a lower starting dose and a slower dose escalation schedule.
-
Implement a respiratory rate monitoring plan (see Experimental Protocols section).
-
Report the adverse event to the IACUC.[6]
-
Issue 3: Suspected Anemia in a Long-Term Study
Possible Cause: Potential for drug-induced hematological changes with chronic GlyT1 inhibitor administration.
Troubleshooting Steps:
-
Immediate Action:
-
Perform a thorough clinical examination of the animal, noting mucous membrane color, activity level, and respiratory rate.
-
Collect a blood sample for a complete blood count (CBC).[7]
-
-
Investigation:
-
Analyze the CBC results, paying close attention to RBC parameters. Look for indications of microcytic hypochromic anemia (low MCV, low MCH).[8]
-
Review the study duration and the cumulative dose of this compound administered.
-
-
Corrective Actions:
-
If anemia is confirmed, consult with a veterinarian regarding potential supportive care.
-
Consider reducing the dose or the frequency of administration in the ongoing study.
-
For future long-term studies, establish a regular hematological monitoring schedule.
-
Data Presentation
Table 1: Potential Side Effects of GlyT1 Inhibitors in Animal Models and Monitoring Parameters
| Potential Side Effect | Animal Model | Key Monitoring Parameters | Recommended Action |
| Motor Abnormalities | Rodents | - Open field test (locomotor activity, stereotypy)[11][12]- Rotarod test (motor coordination)[13]- Observational scoring of compulsive behaviors | Dose reduction, behavioral assessment protocols |
| Respiratory Distress | Rodents | - Respiratory rate measurement (observational or plethysmography)[14]- Clinical signs (labored breathing, cyanosis)[5] | Immediate cessation of dosing, veterinary consultation, dose reduction |
| Anemia (long-term) | Rats | - Complete Blood Count (RBC, HGB, HCT, MCV, MCH)[7]- Clinical signs (pallor, lethargy)[10] | Regular hematological monitoring, dose adjustment |
Experimental Protocols
Protocol 1: Assessment of Motor Function using Open Field Test
Objective: To quantify locomotor activity and identify potential drug-induced stereotypies or compulsive behaviors.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead video camera and tracking software.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a predefined period (e.g., 15-30 minutes).
-
The tracking software will automatically record parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and episodes of immobility.
-
A trained observer should also manually score for specific behaviors such as circling, repetitive head movements, or excessive grooming.
-
-
Data Analysis: Compare the parameters between this compound-treated and vehicle-treated groups.
Caption: Workflow for the open field test.
Protocol 2: Monitoring Respiratory Rate in Rodents
Objective: To detect any significant changes in respiratory rate following this compound administration.
Methodology:
-
Method 1: Visual Observation (non-invasive)
-
Place the animal in a clear observation chamber and allow it to acclimate.
-
Count the number of flank movements (inhalations) for a period of 15-30 seconds.
-
Multiply the count to get the respiratory rate in breaths per minute.
-
Repeat the measurement 2-3 times to ensure accuracy.
-
-
Method 2: Whole-body Plethysmography (more precise)
-
Place the animal in the plethysmography chamber.
-
The system will measure pressure changes caused by breathing to determine respiratory rate and tidal volume.
-
Record baseline readings before drug administration and at specified time points after dosing.
-
-
Data Analysis: Compare post-dose respiratory rates to baseline and to vehicle-treated controls.
Protocol 3: Hematological Monitoring
Objective: To assess for potential drug-induced anemia or other hematological abnormalities in long-term studies.
Methodology:
-
Blood Collection:
-
Collect a small volume of blood (typically 50-100 µL) from a suitable site (e.g., saphenous vein, tail vein) into an EDTA-coated micro-collection tube.
-
The frequency of collection should be defined in the study protocol (e.g., baseline, and then monthly).
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for the specific animal species.
-
Key parameters to be measured include:
-
Red Blood Cells (RBC)
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
White Blood Cell (WBC) count and differential
-
Platelet (PLT) count
-
-
-
Data Analysis: Compare the hematological parameters of the this compound-treated group to the control group at each time point.
Caption: Logical flow for hematological monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discmedicine.com [discmedicine.com]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vettimes.com [vettimes.com]
- 6. veterinary.rossu.edu [veterinary.rossu.edu]
- 7. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug-induced immune hemolytic anemia: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. Understanding Drug-Induced Hemolytic Anemia [verywellhealth.com]
- 11. Profiling the Effects of Repetitive Morphine Administration on Motor Behavior in Rats [mdpi.com]
- 12. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 13. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 14. How to monitor breathing in laboratory rodents: a review of the current methods - PMC [pmc.ncbi.nlm.nih.gov]
PF-03463275 & Cytochrome P450 2D6: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the metabolic interactions between the glycine transporter 1 (GlyT1) inhibitor, PF-03463275, and the polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). As clinical studies have established that this compound is primarily metabolized by CYP2D6, understanding the nuances of this interaction is critical for preclinical and clinical research.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation frameworks to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: Clinical trial data indicates that this compound is predominantly metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] This is a crucial consideration for any in vivo or in vitro studies, as the genetic polymorphism of CYP2D6 can lead to significant variability in drug exposure.[2][3][4][5]
Q2: Why were CYP2D6 poor, intermediate, and ultra-rapid metabolizers excluded from clinical trials of this compound?
A2: To minimize pharmacokinetic variability among study participants, clinical trials with this compound specifically enrolled individuals who were classified as "extensive metabolizers" by their CYP2D6 genotype.[1] This approach ensures a more uniform plasma concentration of the drug, allowing for a clearer assessment of its pharmacodynamic effects.
Q3: Is there any publicly available data on the inhibitory potential (IC50 or Ki) of this compound on CYP2D6?
A3: As of the latest review, specific in vitro inhibitory constants (IC50 or Ki values) for this compound against CYP2D6 have not been made publicly available in the scientific literature or regulatory documents. Researchers are encouraged to determine these values empirically using the provided experimental protocols.
Q4: What are the implications of co-administering this compound with other drugs that are substrates, inhibitors, or inducers of CYP2D6?
A4: Co-administration with other drugs that interact with CYP2D6 can lead to significant drug-drug interactions (DDIs).
-
CYP2D6 Inhibitors: Concomitant use of a CYP2D6 inhibitor could decrease the metabolism of this compound, leading to higher plasma concentrations and potentially increasing the risk of adverse effects.[6]
-
CYP2D6 Inducers: Co-administration with a CYP2D6 inducer could accelerate the metabolism of this compound, potentially reducing its efficacy.
-
Other CYP2D6 Substrates: this compound may compete with other CYP2D6 substrates for metabolism, which could alter the plasma concentrations of either drug.
Troubleshooting Guides
In Vitro CYP2D6 Metabolism Assays
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| High Variability Between Replicates | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Temperature fluctuations across the incubation plate.- Edge effects in multi-well plates. | - Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure thorough mixing by gentle vortexing or trituration.- Use a calibrated incubator and allow plates to equilibrate to temperature.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| Low or No Metabolic Activity | - Inactive recombinant enzyme or microsomes.- Incorrect cofactor (NADPH) concentration or degradation.- Substrate or inhibitor precipitation.- Incorrect buffer pH. | - Aliquot and store enzymes/microsomes at -80°C and avoid repeated freeze-thaw cycles.- Prepare fresh NADPH solutions for each experiment and keep on ice.- Check the solubility of your test compound in the final incubation buffer. Use a suitable organic solvent at a low final concentration (e.g., <0.5% DMSO).- Verify the pH of the incubation buffer (typically pH 7.4). |
| Apparent Enzyme Activation | - Solvent effects.- The test compound may be a substrate for another enzyme present in the system that produces a similar signal.- Allosteric binding of the test compound. | - Include a solvent control to assess the effect of the vehicle on enzyme activity.- Use a specific inhibitor for the suspected secondary enzyme to confirm its involvement.- Perform kinetic studies to investigate non-Michaelis-Menten behavior. |
| High Background Signal | - Autofluorescence of the test compound or metabolites.- Contaminated reagents or plates. | - Run a control incubation without the enzyme system to measure the intrinsic fluorescence of the compound.- Use high-quality, low-fluorescence plates and fresh, filtered buffers. |
Quantitative Data Summary
Note: The following table is a template for presenting CYP2D6 inhibition data. As of now, specific IC50 and Ki values for this compound are not publicly available. Researchers should use this table to structure their own experimentally determined data.
| Compound | CYP2D6 Inhibition Parameter | Value | Experimental System | Substrate |
| This compound | IC50 (µM) | [To be determined] | Human Liver Microsomes | Dextromethorphan |
| This compound | Ki (µM) | [To be determined] | Recombinant Human CYP2D6 | AMMC |
| Quinidine (Control) | IC50 (µM) | ~0.01 - 0.1 | Human Liver Microsomes | Dextromethorphan |
| Quinidine (Control) | Ki (µM) | ~0.005 - 0.05 | Recombinant Human CYP2D6 | AMMC |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP2D6 Inhibition in Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2D6-mediated metabolism of a probe substrate.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
Dextromethorphan (CYP2D6 probe substrate)
-
Quinidine (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well incubation plates
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and quinidine in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds and dextromethorphan in the phosphate buffer. The final organic solvent concentration in the incubation should be kept low (e.g., <0.5%).
-
-
Incubation Setup:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration e.g., 0.2 mg/mL)
-
A range of concentrations of this compound or quinidine.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to all wells to start the reaction.
-
Add dextromethorphan (at a concentration close to its Km for CYP2D6, typically 5-10 µM) to all wells except the negative controls.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite (dextrorphan) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Determination of Ki for CYP2D6 Inhibition using Recombinant Enzyme
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound on recombinant human CYP2D6.
Materials:
-
Recombinant human CYP2D6 enzyme
-
Fluorogenic or chromogenic CYP2D6 substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin - AMMC)
-
This compound
-
Quinidine
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
96-well black microplates (for fluorescent assays)
-
Plate reader with appropriate filters
Methodology:
-
Prepare Reagents: As described in Protocol 1.
-
Incubation Setup:
-
Set up a matrix of incubations in a 96-well plate with varying concentrations of both the substrate (AMMC) and the inhibitor (this compound). Typically, 5-7 concentrations of the substrate and 5-7 concentrations of the inhibitor are used.
-
Include controls for no inhibitor, no enzyme, and solvent.
-
-
Pre-incubation:
-
Add buffer, recombinant CYP2D6, and this compound to the wells.
-
Pre-incubate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add NADPH and the substrate (AMMC) to start the reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a pre-warmed plate reader and measure the fluorescence signal at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.
-
Analyze the data using non-linear regression with enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive, mixed-model) to determine the Ki value. Michaelis-Menten plots, Lineweaver-Burk plots, or Dixon plots can also be used for visualization.
-
Visualizations
Caption: In Vitro CYP2D6 Metabolism Experimental Workflow.
Caption: Potential Drug-Drug Interaction Logic for this compound.
References
- 1. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 4. clarityxdna.com [clarityxdna.com]
- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: PF-03463275 Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03463275 or other GlyT1 inhibitors. The focus is on addressing the challenges encountered when translating preclinical findings to human clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the preclinical rationale for using this compound for Cognitive Impairment Associated with Schizophrenia (CIAS)?
A1: The primary preclinical rationale for investigating this compound in schizophrenia is based on the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of the disorder.[1][2] this compound is a competitive and selective inhibitor of the glycine transporter 1 (GlyT1).[1][3] By inhibiting GlyT1, the reuptake of glycine from the synaptic cleft is blocked, leading to increased synaptic glycine levels.[3] Glycine acts as a co-agonist at the NMDAR, so elevated glycine levels are hypothesized to potentiate NMDAR-mediated neurotransmission.[3] In animal models, GlyT1 inhibitors have been shown to enhance NMDAR function and neuroplasticity, which are thought to be impaired in schizophrenia.[4] Additionally, they have been shown to reduce the behavioral effects induced by NMDAR antagonists in rodents.[4]
Q2: What were the key findings from the Phase 2 clinical trial (NCT01911676) of this compound?
A2: The Phase 2 trial (NCT01911676) was a double-blind, placebo-controlled, crossover study that evaluated this compound as an adjunct to cognitive training in stable outpatients with schizophrenia.[5][6] The key findings were:
-
Safety and Tolerability: The drug was found to be feasible, safe, and well-tolerated at the doses administered (40 mg and 60 mg twice daily).[5][6]
-
Primary Efficacy Endpoint: this compound, in combination with cognitive training, did not lead to a greater improvement in the primary measure of cognitive impairment (CIAS) compared to cognitive training with placebo.[5][6]
-
Neuroplasticity: Despite the negative finding on the primary cognitive endpoint, this compound did show an effect on long-term potentiation (LTP), a measure of neuroplasticity, in schizophrenia patients.[4][7] This effect exhibited an inverted 'U' shaped dose-response relationship, with the peak effect observed at the 40 mg twice-daily dose, which corresponded to approximately 75% GlyT1 occupancy.[4][8]
-
Working Memory: In healthy subjects, this compound was associated with an improvement in working memory accuracy.[4][7]
Q3: Why did the positive preclinical findings for this compound not translate into clinical efficacy for CIAS in the Phase 2 trial?
A3: The discrepancy between promising preclinical data and the lack of robust clinical efficacy is a significant challenge in the development of treatments for CIAS. Several factors could contribute to this translational gap for this compound:
-
Complexity of Schizophrenia Pathophysiology: The NMDAR hypofunction hypothesis may not fully encompass the complex and heterogeneous nature of cognitive deficits in schizophrenia. Other neurotransmitter systems and pathological processes are also implicated.
-
"Inverted-U" Dose-Response: The clinical data for this compound on LTP suggests an inverted 'U' dose-response curve, where higher receptor occupancy does not necessarily lead to better outcomes and may even be detrimental.[4][8] This highlights the critical importance of optimal dose selection to achieve a therapeutic window, which can be challenging to predict from preclinical models.
-
Limitations of Animal Models: Preclinical models of cognitive impairment in schizophrenia, such as ketamine-induced deficit models, may not fully replicate the chronic and multifaceted nature of the condition in humans.[4] While this compound did not attenuate ketamine-induced effects in a clinical study, it did improve working memory in healthy subjects, suggesting the predictive validity of this specific preclinical model might be limited.[4][7]
-
Patient Heterogeneity: The patient population with schizophrenia is highly heterogeneous in terms of symptom profiles, underlying pathology, and response to treatment. This variability can mask potential therapeutic effects in a broad patient population.
-
Nature of the Clinical Trial: The trial was designed to assess the effect of this compound in enhancing cognitive training. It is possible that the drug might have effects on cognitive function independent of this specific paradigm.
Troubleshooting Guides
Problem 1: Discrepancy between expected and observed GlyT1 receptor occupancy in preclinical vs. clinical studies.
-
Possible Cause 1: Species differences in metabolism.
-
Troubleshooting: Conduct thorough cross-species pharmacokinetic (PK) and pharmacodynamic (PD) modeling. The clinical trial with this compound only included CYP2D6 extensive metabolizers to limit PK variability, a factor that should be considered in preclinical models as well.[6]
-
-
Possible Cause 2: Differences in blood-brain barrier penetration.
-
Troubleshooting: Directly measure brain and plasma concentrations of the compound in preclinical species and correlate with receptor occupancy data from PET imaging.
-
-
Possible Cause 3: Accuracy of PET tracer and modeling.
-
Troubleshooting: Ensure the PET tracer used (e.g., 18F-MK-6577 for this compound) has been validated for the specific application and that the kinetic modeling accounts for potential confounds.
-
Problem 2: Inconsistent or paradoxical effects on cognitive endpoints in animal models.
-
Possible Cause 1: "Inverted-U" dose-response.
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: Perform comprehensive in vitro profiling against a broad panel of receptors and transporters to identify potential off-target activities that might contribute to the observed phenotype. This compound is reported to be selective for GlyT1 over GlyT2.[1]
-
-
Possible Cause 3: Behavioral paradigm selection.
-
Troubleshooting: Utilize a battery of behavioral tests that assess different cognitive domains relevant to schizophrenia. The choice of a specific behavioral assay can significantly influence the outcome.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay | Reference |
| GlyT1 Ki | 11.6 nM | Human | Radioligand Binding | [1] |
| GlyT2 IC50 | > 10 µM | Human | Functional Assay | [1] |
Table 2: Clinical GlyT1 Occupancy of this compound in Schizophrenia Patients
| Dose (twice daily) | Mean GlyT1 Occupancy | Brain Region | Reference |
| 10 mg | ~44% | Cortical/Subcortical | [4][7][9] |
| 20 mg | ~61% | Cortical/Subcortical | [4][7][9] |
| 40 mg | ~76% | Cortical/Subcortical | [4][7][9] |
| 60 mg | ~83% | Cortical/Subcortical | [4][7][9] |
Experimental Protocols
Protocol 1: Measurement of GlyT1 Occupancy using PET
This is a generalized protocol based on the methodology used in the clinical studies of this compound.[4][9]
-
Subject Preparation: Subjects are screened for inclusion/exclusion criteria. For studies with this compound, this included genotyping for CYP2D6 metabolism.[6]
-
Radiotracer Administration: A validated PET radiotracer for GlyT1, such as 18F-MK-6577, is administered intravenously.
-
PET Scanning: Dynamic PET scanning is performed over a specified period (e.g., 90-120 minutes) to measure the time-activity curves of the radiotracer in various brain regions.
-
Arterial Blood Sampling: To provide an input function for kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma.
-
Data Analysis:
-
Time-activity curves are generated for regions of interest (e.g., cortex, subcortical structures).
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the tissue and plasma data to estimate the total distribution volume (VT) of the radiotracer.
-
GlyT1 occupancy is calculated by comparing the VT after drug administration to the baseline VT: % Occupancy = (1 - (V_T_drug / V_T_baseline)) * 100
-
-
Dose-Occupancy Modeling: The relationship between the administered dose of this compound and the calculated GlyT1 occupancy is then modeled.
Protocol 2: Assessment of Long-Term Potentiation (LTP) in Humans
This protocol is a simplified representation of the visual LTP paradigm used in the this compound clinical trials.[4]
-
Electrode Placement: Scalp electrodes are placed according to the international 10-20 system to record visual evoked potentials (VEPs).
-
Baseline VEP Recording:
-
Subjects are presented with a visual stimulus (e.g., a checkerboard pattern) for a series of baseline blocks.
-
The VEPs elicited by the stimulus are recorded and averaged for each block to establish a stable baseline.
-
-
Tetanus Induction:
-
To induce LTP, a high-frequency visual stimulation (tetanus) is presented. This typically involves a rapid flickering of the visual stimulus.
-
-
Post-Tetanus VEP Recording:
-
Following the tetanus, VEPs are recorded in response to the same baseline stimulus in a series of post-tetanus blocks.
-
-
LTP Calculation:
-
The amplitude of the VEP components (e.g., N1b, P1) in the post-tetanus blocks is compared to the baseline amplitude.
-
LTP is quantified as the percentage increase in VEP amplitude from baseline.
-
-
Pharmacological Intervention: The entire procedure is repeated after the administration of this compound or placebo to assess the drug's effect on LTP.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound development.
Caption: Challenges in translating this compound data.
References
- 1. researchgate.net [researchgate.net]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forum.schizophrenia.com [forum.schizophrenia.com]
PF-03463275 and Negative Symptoms of Schizophrenia: A Technical Overview
Technical Support Center
This document addresses the key questions surrounding the clinical development of PF-03463275 and its lack of efficacy in improving the negative symptoms of schizophrenia.
Frequently Asked Questions (FAQs)
Q1: What was the primary therapeutic target of this compound?
A1: The primary therapeutic target of this compound was the Glycine Transporter 1 (GlyT1). By inhibiting GlyT1, the drug was designed to increase the levels of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and it was hypothesized that enhancing NMDA receptor function would improve cognitive deficits associated with schizophrenia.[1][2]
Q2: Was this compound specifically developed to treat negative symptoms of schizophrenia?
A2: No, the primary focus of the clinical trials for this compound was on cognitive impairment associated with schizophrenia (CIAS).[1][2][3] While it was hoped that enhancing NMDA receptor function might also have a beneficial effect on negative symptoms, this was not the primary endpoint of the major clinical studies. The rationale was based on the broader glutamate hypothesis of schizophrenia, which links NMDA receptor hypofunction to both cognitive and negative symptoms.[1][4]
Q3: Why did this compound fail to show efficacy for its primary endpoint of cognitive improvement?
A3: In the key clinical trial (NCT01911676), this compound, when administered with cognitive training, did not lead to a greater improvement in cognitive impairment compared to cognitive training with a placebo.[2][5] Despite achieving high levels of GlyT1 occupancy, the anticipated enhancement of neuroplasticity and cognitive function was not observed.[2]
Q4: What is the likely reason this compound did not improve negative symptoms?
A4: While specific data on the PANSS negative subscale from the pivotal trials are not widely published, the failure to improve negative symptoms can be attributed to several factors:
-
Indirect Mechanism of Action: The therapeutic strategy of GlyT1 inhibition relies on indirectly modulating NMDA receptor function. The complexity of the glutamatergic system and its dysregulation in schizophrenia may mean that simply increasing glycine availability is insufficient to correct the underlying pathology of negative symptoms.
-
Complex Pathophysiology of Negative Symptoms: Negative symptoms are a multifaceted and heterogeneous domain of schizophrenia, likely involving multiple neurotransmitter systems beyond the NMDA receptor, including dopamine and serotonin pathways.[6] A drug with a single, targeted mechanism may not be sufficient to address this complexity.
-
Lack of Primary Efficacy: The overall failure of this compound to achieve its primary endpoint of cognitive enhancement suggests that the therapeutic hypothesis of GlyT1 inhibition for schizophrenia, at least with this particular agent, may be flawed or incomplete. It is therefore not surprising that secondary outcomes, such as an improvement in negative symptoms, were also not met.
Clinical Trial Data Summary
The following table summarizes the key aspects of the main clinical trial investigating this compound.
| Parameter | Information |
| Clinical Trial Identifier | NCT01911676 |
| Primary Objective | To evaluate the efficacy of this compound in enhancing the effects of cognitive training on cognitive impairment in individuals with schizophrenia. |
| Primary Endpoint | Improvement in the MATRICS Consensus Cognitive Battery (MCCB) composite score. |
| Drug Doses | 40 mg and 60 mg twice daily. |
| Target Occupancy | High GlyT1 occupancy was achieved (e.g., 60 mg BID produced ~83% occupancy).[7] |
| Key Outcome | This compound in combination with cognitive training did not produce a greater improvement in cognitive impairment compared to placebo with cognitive training.[2][5] |
| Negative Symptom Assessment | The Positive and Negative Syndrome Scale (PANSS) was used to assess psychotic symptoms, including a negative symptom subscale. However, specific data on the efficacy for negative symptoms are not prominently reported.[2] |
Experimental Protocols
Protocol for Clinical Trial NCT01911676: A Randomized, Double-Blind, Placebo-Controlled, Crossover Study
-
Participant Selection:
-
Inclusion Criteria: Stable outpatients diagnosed with schizophrenia.
-
Exclusion Criteria: Current substance use disorder, unstable medical conditions.
-
-
Study Design:
-
A within-subject, crossover design was employed.
-
Participants were randomized to receive either this compound (40 mg or 60 mg twice daily) or a placebo for a 5-week treatment period.
-
This was followed by a 2-week washout period.
-
Participants then crossed over to the other treatment arm for a second 5-week period.
-
-
Intervention:
-
During each 5-week treatment period, participants received either this compound or a placebo.
-
For 4 of the 5 weeks in each period, participants also engaged in computerized cognitive training.
-
-
Outcome Measures:
-
Primary Outcome: Change in the MATRICS Consensus Cognitive Battery (MCCB) composite score to assess cognitive function.
-
Secondary Outcomes: Assessment of psychotic symptoms using the Positive and Negative Syndrome Scale (PANSS), including the positive, negative, and general psychopathology subscales.
-
-
Data Analysis:
-
The primary analysis compared the change in MCCB scores between the this compound and placebo conditions.
-
Secondary analyses would have examined changes in PANSS scores.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow of NCT01911676
Caption: Crossover design of the NCT01911676 clinical trial.
References
- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiology of Schizophrenia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Negative Symptoms of Schizophrenia and Dopaminergic Transmission: Translational Models and Perspectives Opened by iPSC Techniques [frontiersin.org]
- 4. Glycine transporters in schizophrenia. A new hope or informational noise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine reuptake inhibition as a new therapeutic approach in schizophrenia: focus on the glycine transporter 1 (GlyT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia [frontiersin.org]
- 7. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
Validation & Comparative
A Comparative Guide to GlyT1 Inhibitors: PF-03463275 and Alternatives
Introduction
The glycine transporter 1 (GlyT1) has emerged as a significant therapeutic target for neurological and psychiatric disorders, particularly schizophrenia. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the levels of this crucial co-agonist at N-methyl-D-aspartate (NMDA) receptors. Inhibition of GlyT1 is hypothesized to enhance NMDA receptor function by increasing synaptic glycine concentrations, offering a potential mechanism to alleviate the cognitive and negative symptoms associated with schizophrenia. This guide provides a comparative analysis of PF-03463275 against other prominent GlyT1 inhibitors, focusing on their pharmacological profiles, supported by experimental data and methodologies.
Pharmacological Profiles of GlyT1 Inhibitors
A critical aspect of developing effective GlyT1 inhibitors is achieving high potency and selectivity, particularly against the closely related glycine transporter 2 (GlyT2), to minimize off-target effects. The following sections and tables summarize the in vitro and in vivo data for this compound and other key inhibitors.
This compound
This compound is a potent and selective GlyT1 inhibitor that has been investigated for its potential in treating schizophrenia. It demonstrates high affinity for GlyT1 and excellent selectivity over GlyT2. Preclinical studies have shown its ability to increase glycine levels and occupy GlyT1 in the brain.
Alternative GlyT1 Inhibitors
For the purpose of this comparison, we will focus on other well-characterized GlyT1 inhibitors that have been advanced to clinical development, including Bitopertin (RG1678) and Iclepertin (BI 425809).
-
Bitopertin (RG1678): One of the most extensively studied GlyT1 inhibitors, Bitopertin reached Phase III clinical trials for schizophrenia. It is known for its potent and selective inhibition of GlyT1.
-
Iclepertin (BI 425809): A novel, potent, and selective GlyT1 inhibitor that has been investigated in clinical trials for cognitive impairment associated with schizophrenia.
Comparative Data
The following tables provide a quantitative comparison of the pharmacological properties of this compound, Bitopertin, and Iclepertin.
Table 1: In Vitro Potency and Selectivity
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) | Species |
| This compound | 23 | >100,000 | >4,300-fold | Human |
| Bitopertin | 13 | 5,500 | ~420-fold | Human |
| Iclepertin | 4 | 29,000 | ~7,250-fold | Human |
Data compiled from publicly available research articles. IC50 values can vary based on assay conditions.
Table 2: Pharmacokinetic Properties
| Compound | Brain Penetration (Brain/Plasma Ratio) | Target Occupancy | Species |
| This compound | Good | Dose-dependent | Rodent, Primate |
| Bitopertin | Moderate | Dose-dependent | Rodent, Human |
| Iclepertin | High | Dose-dependent | Rodent, Human |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the GlyT1 signaling pathway and a typical experimental workflow.
Caption: Mechanism of GlyT1 Inhibition at the NMDA Receptor.
Caption: Workflow for an In Vitro Glycine Uptake Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for determining the in vitro potency of a GlyT1 inhibitor.
Protocol: In Vitro Glycine Uptake Assay for IC50 Determination
-
Cell Culture:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the human GlyT1c isoform are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cells are seeded into 96-well plates and grown to confluence.
-
-
Assay Buffer Preparation:
-
Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES.
-
-
Inhibitor Preparation:
-
Prepare stock solutions of the test compound (e.g., this compound) in DMSO.
-
Perform serial dilutions in KRH buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
-
Glycine Uptake Assay:
-
Wash the cell monolayers twice with KRH buffer.
-
Pre-incubate the cells with 50 µL of varying concentrations of the test inhibitor or vehicle (DMSO) for 20 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of KRH buffer containing a fixed concentration of [3H]glycine (e.g., 20 nM).
-
Incubate for 10 minutes at room temperature. The incubation time should be within the linear range of glycine uptake.
-
Terminate the assay by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
-
Data Acquisition and Analysis:
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent GlyT1 inhibitor (e.g., 10 µM).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Data are normalized to the vehicle control (100% activity) and plotted against the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that produces 50% inhibition of specific glycine uptake) is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound stands as a potent and highly selective GlyT1 inhibitor, a profile that is desirable for therapeutic applications. When compared to other clinical-stage inhibitors like Bitopertin and Iclepertin, it demonstrates a favorable selectivity profile. Iclepertin, however, shows higher in vitro potency. The ultimate clinical utility of these compounds depends not only on their in vitro pharmacology but also on their pharmacokinetic properties, including brain penetration and target engagement in humans, as well as their overall safety and efficacy profile in patient populations. The experimental protocols and data presented in this guide offer a framework for the continued evaluation and comparison of novel GlyT1 inhibitors in the drug development pipeline.
A Comparative Analysis of PF-03463275 and Sarcosine for the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational treatments for schizophrenia, PF-03463275 and sarcosine. Both agents target the N-methyl-D-aspartate (NMDA) receptor pathway through the inhibition of the glycine transporter 1 (GlyT-1), but they exhibit distinct pharmacological profiles and have shown different outcomes in clinical studies. This document summarizes key experimental data, outlines methodologies of pivotal trials, and visualizes relevant biological pathways and study designs to inform future research and development.
Mechanism of Action: Modulating NMDA Receptor Function
The core hypothesis underlying the use of both this compound and sarcosine in schizophrenia is the "NMDA receptor hypofunction" theory. This theory posits that reduced activity of the NMDA receptor, a key player in synaptic plasticity and neurotransmission, contributes to the symptoms of schizophrenia, particularly negative and cognitive symptoms.[1][2] Both compounds aim to enhance NMDA receptor function by increasing the availability of glycine, an essential co-agonist for NMDA receptor activation, in the synaptic cleft.[3][4] They achieve this by inhibiting GlyT-1, a protein responsible for the reuptake of glycine from the synapse into glial cells.[3]
However, their mechanisms diverge in specificity. This compound is a selective GlyT-1 inhibitor.[5][6] In contrast, sarcosine (N-methylglycine) is not only a GlyT-1 inhibitor but also acts as a co-agonist at the NMDA receptor's glycine binding site, a property that distinguishes it from glycine.[4][7][8]
Comparative Efficacy and Safety Data
The clinical development of this compound and sarcosine has yielded varying results. Sarcosine has been investigated more extensively as an add-on therapy and, in some cases, as a monotherapy, with several studies suggesting benefits for negative and overall symptoms. This compound has been primarily studied for its potential to ameliorate cognitive impairments associated with schizophrenia (CIAS).
Efficacy Data Summary
| Compound | Study Population | Dosage | Primary Outcome Measure | Key Findings | Reference |
| This compound | Stable outpatients with schizophrenia | 40 or 60 mg twice daily | MATRICS Consensus Cognitive Battery (MCCB) | Did not produce greater improvement in CIAS compared to cognitive training alone. Enhanced neuroplasticity (LTP) in patients. | [9][10] |
| Sarcosine | Schizophrenia patients on stable antipsychotics | 2 g/day | Positive and Negative Syndrome Scale (PANSS), Scale for the Assessment of Negative Symptoms (SANS) | Significant improvements in positive, negative, cognitive, and general psychiatric symptoms. | [1] |
| Sarcosine | Acutely-ill, drug-free schizophrenia patients | 1 g/day vs. 2 g/day | PANSS, SANS, Quality of Life | 2 g/day group showed lessening of symptoms, suggesting therapeutic efficacy at this dose. | [2] |
| Sarcosine | Meta-analysis of 7 trials (n=326) | 2 g/day | Overall clinical symptoms (various scales) | Associated with a significant treatment effect on overall clinical symptoms, but not cognitive functions. | [11] |
Safety and Tolerability
| Compound | Common Adverse Events | Key Safety Findings | Reference |
| This compound | Well-tolerated | Feasible, safe, and well-tolerated at the prescribed doses in combination with cognitive training. | [9][10] |
| Sarcosine | Mild and brief side effects (e.g., sedation, weight gain) | Generally well-tolerated with no significant side effects noted in several studies. | [1] |
Experimental Protocols
This compound for Cognitive Enhancement (NCT01911676)
This study was a double-blind, placebo-controlled, within-subject, crossover augmentation trial designed to assess if this compound could enhance the effects of computerized cognitive training.[9][10]
-
Participants: 71 stable outpatients with schizophrenia or schizoaffective disorder, who were extensive metabolizers of CYP2D6.[9][10]
-
Intervention: Participants received either this compound (40 or 60 mg twice daily) or a placebo for two 5-week periods, separated by a 2-week washout period. All participants received 4 weeks of cognitive training during each treatment period.[9][10]
-
Primary Endpoint: Change in cognitive performance as measured by the MATRICS Consensus Cognitive Battery (MCCB).[9][10]
-
Key Methodological Features: The study employed a crossover design to minimize inter-individual variability. It also controlled for metabolic differences by including only CYP2D6 extensive metabolizers and ensured medication adherence through daily monitoring.[10]
Sarcosine Add-on Therapy
Multiple studies have investigated sarcosine as an adjunctive treatment. A representative design is a double-blind, placebo-controlled trial.[1]
-
Participants: Patients diagnosed with schizophrenia who are on a stable regimen of antipsychotic medication.[1]
-
Intervention: Participants are randomized to receive either sarcosine (typically 2 g/day ) or a placebo in addition to their ongoing antipsychotic treatment for a predefined period (e.g., 6 weeks).[1]
-
Primary Endpoint: Changes in symptom severity, commonly measured using the PANSS and SANS.[1]
-
Key Methodological Features: The add-on design allows for the evaluation of sarcosine's efficacy in a real-world context where patients are already receiving standard care. Blinding of patients and investigators is crucial to minimize bias.
Discussion and Future Directions
The available evidence suggests that while both this compound and sarcosine modulate the glutamatergic system through GlyT-1 inhibition, their clinical profiles may be distinct. Sarcosine has demonstrated potential in improving a broader range of schizophrenia symptoms, particularly negative symptoms, in several studies.[1][11] In contrast, a key trial of this compound did not show a benefit for cognitive impairment when added to cognitive training, although it did demonstrate target engagement and an effect on a biomarker of neuroplasticity.[9][10][12]
The dual mechanism of sarcosine, acting as both a GlyT-1 inhibitor and an NMDA receptor co-agonist, may contribute to its broader efficacy profile.[4][8] The inverted 'U' dose-response curve observed for this compound's effect on long-term potentiation suggests that optimal dosing is critical for GlyT-1 inhibitors and that higher receptor occupancy is not necessarily more effective.[12][13]
Future research should aim to:
-
Directly compare the efficacy and safety of selective GlyT-1 inhibitors like this compound with dual-action compounds like sarcosine in head-to-head trials.
-
Identify patient populations that are most likely to respond to GlyT-1 inhibition, potentially through the use of biomarkers of NMDA receptor function.
-
Further explore the optimal dosing and treatment duration for both compounds to maximize therapeutic benefit while minimizing potential side effects.
References
- 1. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. forum.schizophrenia.com [forum.schizophrenia.com]
A Comparative Guide to NMDA Receptor Modulators: PF-03463275 vs. D-serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent investigational drugs aimed at enhancing N-methyl-D-aspartate (NMDA) receptor function: PF-03463275 and D-serine. The NMDA receptor is a critical component of excitatory neurotransmission in the brain, and its hypofunction has been implicated in the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[1][2][3][4][5] This document summarizes their mechanisms of action, presents available clinical trial data in a comparative format, details experimental protocols from key studies, and visualizes the underlying biological pathways and experimental workflows.
Mechanisms of Action: Indirect vs. Direct Modulation
This compound and D-serine represent two distinct strategies for augmenting NMDA receptor activity.
D-serine is a direct, full agonist at the glycine co-agonist site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor.[6][7] For the NMDA receptor to be activated, it requires the binding of both the primary agonist, glutamate (which binds to the GluN2 subunit), and a co-agonist, which can be either glycine or D-serine.[8][9] D-serine is considered a potent endogenous co-agonist and is synthesized in the brain from L-serine by the enzyme serine racemase.[7][9][10] By directly binding to the co-agonist site, D-serine facilitates the opening of the NMDA receptor ion channel in the presence of glutamate, thereby enhancing glutamatergic neurotransmission.
This compound , on the other hand, is an indirect modulator of the NMDA receptor. It functions as a selective inhibitor of the glycine transporter 1 (GlyT1).[11] GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells, thereby regulating the concentration of glycine available to bind to NMDA receptors.[12][13][14][15] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine in the synapse.[15] This elevated glycine level leads to greater occupancy of the glycine co-agonist site on the NMDA receptor, thus potentiating its function.[12][15]
Comparative Efficacy and Safety Data
Direct head-to-head clinical trials of this compound and D-serine are not available. The following tables summarize data from separate clinical trials in patients with schizophrenia. It is important to note that differences in study design, patient populations, and outcome measures limit direct comparisons.
Efficacy in Schizophrenia
| Compound | Study Design | Dosage | Primary Outcome Measure | Key Efficacy Findings | Effect Size (Cohen's d) |
| D-serine | 4-week, open-label, adjunctive trial | 30, 60, or 120 mg/kg/day | PANSS, MATRICS Consensus Cognitive Battery (MCCB) | Significant improvement in PANSS positive, negative, general, and total scores. Significant improvement in MCCB composite score at doses ≥60 mg/kg.[16][17] | PANSS Total: 0.74; PANSS Negative: 0.68; PANSS Positive: 0.46; MCCB Composite (≥60 mg/kg): 1.0.[16][17] |
| D-serine | 6-week, double-blind, placebo-controlled, adjunctive trial | 30 mg/kg/day | Clinical efficacy measures, Wisconsin Card Sorting Test (WCST) | Significant improvements in positive, negative, and cognitive symptoms, and some WCST performance measures.[6] | Not explicitly stated in the abstract. |
| This compound | Double-blind, placebo-controlled, within-subject, crossover augmentation study with cognitive training (CT) | 40 or 60 mg twice daily | MATRICS Consensus Cognitive Battery (MCCB) | Did not produce greater improvement in cognitive impairment associated with schizophrenia (CIAS) compared to CT alone. Participation in CT was associated with MCCB improvement.[18][19] | Not applicable as it did not show superiority over CT alone. |
Pharmacokinetics and Pharmacodynamics
| Compound | Parameter | Finding |
| D-serine | Metabolism | Primarily metabolized by D-amino acid oxidase (DAAO).[20][21][22] |
| Half-life | In wild-type mice, the half-life is approximately 1.2 hours, but is significantly prolonged in DAAO knockout mice (>10 hours).[20][21][22] | |
| Bioavailability | Oral bioavailability in rats is approximately 94%.[23] | |
| This compound | Target Occupancy | Doses of 10, 20, 40, and 60 mg twice daily resulted in approximately 44%, 61%, 76%, and 83% GlyT1 occupancy, respectively, in patients with schizophrenia.[24][25] |
| Dose-Response | An inverted 'U' shaped dose-response was observed for its effect on long-term potentiation (LTP), with peak effects at 40 mg twice daily (~75% GlyT1 occupancy).[24][25] |
Safety and Tolerability
| Compound | Key Safety Findings |
| D-serine | Generally well-tolerated.[6] At a dose of 120 mg/kg, one subject showed proteinuria that resolved after discontinuation. Two patients had asymptomatic transaminitis that also resolved.[17] Concerns about nephrotoxicity are based on high-dose studies in rats, but this has not been a significant finding in human trials at therapeutic doses.[23][26] |
| This compound | Feasible, safe, and well-tolerated at doses of 40 and 60 mg twice daily in combination with cognitive training.[18][19] |
Experimental Protocols
High-Dose D-serine in Schizophrenia (Open-Label Trial)
-
Objective: To evaluate the efficacy and safety of D-serine at doses greater than 30 mg/kg/day as an adjunctive treatment for schizophrenia.
-
Participants: 42 antipsychotic-stabilized patients with schizophrenia or schizoaffective disorder.
-
Intervention: Adjunctive D-serine at doses of 30, 60, or 120 mg/kg/day for 4 weeks.
-
Assessments:
-
Symptom Severity: The Positive and Negative Syndrome Scale (PANSS) was administered at baseline and bi-weekly.
-
Neurocognition: The MATRICS Consensus Cognitive Battery (MCCB) was administered at baseline and at the end of the medication phase.
-
Pharmacokinetics: Plasma D-serine levels were measured to assess dose-dependent increases.
-
-
Data Analysis: Changes in PANSS and MCCB scores from baseline were analyzed. Correlations between plasma D-serine levels and clinical improvement were also examined.[16][17]
This compound with Cognitive Training in Schizophrenia (Crossover Trial)
-
Objective: To determine if this compound enhances the effects of cognitive training (CT) on cognitive impairment in schizophrenia.
-
Participants: Stable outpatients with schizophrenia.
-
Intervention: A within-subject, crossover design with two 5-week treatment periods separated by a 2-week washout. Participants received either this compound (40 or 60 mg twice daily) or a placebo in each period. All participants received 4 weeks of CT in each treatment period.
-
Assessments:
-
Cognitive Performance: The MATRICS Consensus Cognitive Battery (MCCB) was used to assess cognitive function in each treatment period.
-
Psychotic Symptoms: The Positive and Negative Syndrome Scale (PANSS) was administered in each period.
-
-
Data Analysis: The primary endpoint was the change in MCCB scores with this compound plus CT compared to placebo plus CT.[18][19]
Signaling Pathways
The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca2+ into the neuron. This influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. Both D-serine and this compound aim to enhance this signaling cascade, albeit through different initial steps.
Conclusion
This compound and D-serine both aim to enhance NMDA receptor function, a promising therapeutic strategy for the cognitive and negative symptoms of schizophrenia. D-serine acts as a direct agonist at the NMDA receptor's co-agonist site, and clinical trials have shown dose-dependent improvements in both symptoms and cognitive function, particularly at higher doses. In contrast, this compound, a GlyT1 inhibitor, indirectly enhances NMDA receptor function by increasing synaptic glycine levels. However, in a clinical trial setting, it did not demonstrate superior efficacy in improving cognitive deficits when added to cognitive training.
The available data suggest that direct agonism with D-serine may have a more robust effect on the clinical symptoms of schizophrenia compared to the indirect modulation by this compound, although the lack of head-to-head trials necessitates caution in this interpretation. Future research should focus on well-controlled, comparative studies to definitively establish the relative efficacy and safety of these two approaches. Furthermore, the inverted 'U' shaped dose-response curve observed with this compound highlights the complexity of modulating the glutamatergic system and the importance of careful dose-finding studies for this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. benthamscience.com [benthamscience.com]
- 6. D-serine added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]
- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 9. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 16. High dose D-serine in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High dose D-serine in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. forum.schizophrenia.com [forum.schizophrenia.com]
- 25. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
Glycine Transporter 1 (GlyT1) Inhibitors for Cognitive Deficits: A Comparative Analysis of PF-03463275 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-03463275 and other Glycine Transporter 1 (GlyT1) inhibitors that have been investigated for the treatment of cognitive deficits, particularly those associated with schizophrenia (CIAS). The information is compiled from publicly available clinical trial data and research publications.
Executive Summary
GlyT1 inhibitors aim to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing the synaptic concentration of glycine, an NMDA receptor co-agonist. This mechanism is hypothesized to improve synaptic plasticity and, consequently, cognitive function. This compound, a selective GlyT1 inhibitor, has been evaluated in clinical trials for its potential to ameliorate cognitive deficits in schizophrenia. While proving to be safe and well-tolerated, it did not demonstrate significant cognitive improvement over cognitive training alone. This guide compares the available data for this compound with other notable GlyT1 inhibitors, iclepertin (BI 425809) and bitopertin, to provide a comprehensive overview for the research and drug development community.
Data Presentation: Comparative Efficacy of GlyT1 Inhibitors
The following tables summarize the quantitative outcomes from clinical trials of this compound and its alternatives.
Table 1: this compound Clinical Trial (NCT01911676) Outcome
| Outcome Measure | This compound + Cognitive Training | Placebo + Cognitive Training | Notes |
| MATRICS Consensus Cognitive Battery (MCCB) Composite Score | No significant improvement compared to placebo + Cognitive Training. | Improvement observed, with an effect size (Hedge's g) of 0.31 for cognitive training alone. | The trial was a double-blind, placebo-controlled, within-subject, crossover augmentation study. |
Table 2: Iclepertin (BI 425809) CONNEX Phase III Trials Outcome
| Outcome Measure | Iclepertin (10 mg) | Placebo | Adjusted Mean Difference (95% CI) | p-value |
Replicating PF-03463275 Findings: A Comparative Guide to Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the findings related to the glycine transporter 1 (GlyT1) inhibitor, PF-03463275, in various preclinical animal models of cognitive impairment. The data presented herein is intended to offer an objective comparison of the compound's performance and to provide detailed experimental context for the cited studies.
Executive Summary
This compound has been investigated for its potential to ameliorate cognitive deficits relevant to schizophrenia. Preclinical studies have primarily utilized non-human primate models of N-methyl-D-aspartate (NMDA) receptor hypofunction, induced by ketamine, to evaluate the efficacy of this compound. Additionally, this guide will discuss the widely used sub-chronic phencyclidine (PCP) rat model, a robust paradigm for inducing cognitive impairments analogous to those seen in schizophrenia, and a relevant model for assessing the pro-cognitive effects of compounds like this compound.
Data Presentation
Non-Human Primate Model: Ketamine-Induced Working Memory Deficit
A key study investigated the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist, ketamine, in rhesus monkeys (Macaca mulatta). The primary outcome was performance on a spatial working memory task. While the study reported a significant reversal of the ketamine-induced deficit at all tested doses of this compound, specific quantitative performance data from the publication were not publicly accessible at the time of this review. The table below summarizes the available qualitative findings.
| Animal Model | Treatment Groups | Key Findings | Reference |
| Rhesus Monkey (Macaca mulatta) | 1. Vehicle + Saline 2. Vehicle + Ketamine (1.0 mg/kg, i.m.) 3. This compound (0.01, 0.03, or 0.17 mg/kg, s.c.) + Ketamine (1.0 mg/kg, i.m.) | Ketamine administration induced a significant deficit in spatial working memory performance. All tested doses of this compound were reported to alleviate the ketamine-induced working memory deficit.[1] | [1] |
Rodent Model: Sub-chronic Phencyclidine (PCP)-Induced Cognitive Deficits
The sub-chronic PCP model in rats is a well-validated paradigm for studying cognitive impairment in schizophrenia. This model typically involves repeated administration of PCP, followed by a washout period, after which cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) and the Attentional Set-Shifting Task (ASST). While these models are highly relevant for testing GlyT1 inhibitors, a comprehensive search of publicly available literature did not yield specific studies that have evaluated this compound in this paradigm. The table below outlines the expected outcomes based on the known mechanism of GlyT1 inhibitors.
| Animal Model | Treatment Groups (Hypothetical) | Expected Key Findings |
| Rat | 1. Vehicle + Vehicle 2. PCP + Vehicle 3. PCP + this compound | PCP treatment is expected to induce deficits in the NOR and ASST. Based on its mechanism of action, this compound would be hypothesized to reverse the PCP-induced cognitive deficits. |
Experimental Protocols
Non-Human Primate: Ketamine-Induced Spatial Working Memory Task
Objective: To assess the ability of this compound to reverse ketamine-induced deficits in spatial working memory.
Animals: Adult rhesus monkeys (Macaca mulatta).
Procedure:
-
Training: Monkeys are trained on a delayed matching-to-sample (DMS) or a similar spatial working memory task. This typically involves presenting a stimulus at a specific location on a screen, followed by a delay period, and then requiring the monkey to identify the original location from multiple options.
-
Drug Administration:
-
This compound (0.01, 0.03, or 0.17 mg/kg) or vehicle is administered subcutaneously (s.c.).
-
Following the this compound/vehicle administration, ketamine (median dose of 1.0 mg/kg) or saline is administered intramuscularly (i.m.).
-
-
Testing: The monkeys perform the spatial working memory task, and performance metrics (e.g., percentage of correct trials) are recorded.
Rodent: Sub-chronic PCP Model and Cognitive Testing
Objective: To induce stable cognitive deficits in rats relevant to schizophrenia for the evaluation of potential therapeutic compounds.
Animals: Adult male rats (e.g., Sprague-Dawley or Lister Hooded).
Procedure:
-
PCP Administration: Rats are administered phencyclidine (PCP) at a dose of 5 mg/kg (intraperitoneally, i.p.) twice daily for seven consecutive days. Control animals receive saline injections.
-
Washout Period: A 7-day drug-free period follows the final PCP injection to allow for the development of persistent cognitive deficits.
-
Cognitive Testing:
-
Novel Object Recognition (NOR) Task:
-
Habituation: Rats are habituated to an open-field arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
-
Attentional Set-Shifting Task (ASST):
-
This task assesses cognitive flexibility. Rats are trained to discriminate between two stimuli based on a specific dimension (e.g., odor). Once the rule is learned, the relevant dimension is changed (e.g., to texture), requiring the rat to shift its attentional set. The number of trials required to reach criterion at each stage is the primary measure.
-
-
Mandatory Visualization
References
PF-03463275: A Comparative Analysis of its Selectivity for GlyT1 over GlyT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PF-03463275 on the glycine transporter 1 (GlyT1) versus the glycine transporter 2 (GlyT2). The data presented herein is supported by established experimental protocols to offer a comprehensive resource for researchers in neuroscience and drug discovery.
High Selectivity of this compound for GlyT1
This compound demonstrates a remarkable and potent selectivity for GlyT1, with negligible effects on GlyT2. This selectivity is crucial for therapeutic applications targeting the modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor, without significantly impacting the inhibitory glycinergic system where GlyT2 plays a primary role.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key inhibitory constants for this compound against human GlyT1 and GlyT2. The substantial difference in these values underscores the compound's high selectivity.
| Transporter | Parameter | Value | Selectivity (fold) |
| GlyT1 | Ki | 11.6 nM[1] | \multirow{2}{*}{> 862} |
| GlyT2 | IC50 | > 10,000 nM (> 10 µM) |
Ki: Inhibitor constant, a measure of the binding affinity of an inhibitor. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of an inhibitor required to inhibit 50% of the target's activity.
The data clearly indicates that this compound is over 862-fold more selective for GlyT1 than for GlyT2. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects.
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound is typically achieved through cell-based functional assays, most commonly the [3H]glycine uptake inhibition assay.
[3H]Glycine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells engineered to express either GlyT1 or GlyT2.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for GlyT1 and GlyT2.
Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a.
-
Human Embryonic Kidney (HEK293) cells transiently or stably expressing human GlyT2.
Materials:
-
Culture medium (e.g., DMEM/F12 for CHO-K1, DMEM for HEK293)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
Selection antibiotic (e.g., G418 for stable cell lines)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)
-
[3H]glycine (radiolabeled substrate)
-
Test compound (this compound) at various concentrations
-
Non-specific uptake control (e.g., a high concentration of a known GlyT inhibitor like sarcosine for GlyT1, or ALX1393 for GlyT2)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture the respective cell lines in appropriate medium until they reach a near-confluent monolayer in multi-well plates.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
Compound Incubation: Add assay buffer containing various concentrations of the test compound (this compound) to the wells. Include wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known inhibitor). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add [3H]glycine to each well to initiate the uptake reaction. The final concentration of [3H]glycine should be near its Km value for the respective transporter.
-
Incubation: Incubate the plates for a specific time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove unincorporated [3H]glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a lysis buffer or sodium hydroxide). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Selectivity of this compound
The following diagrams illustrate the distinct roles of GlyT1 and GlyT2 in the central nervous system and the selective action of this compound.
Caption: Distinct roles of GlyT1 and GlyT2 in glutamatergic and glycinergic synapses.
Caption: Selective action of this compound on GlyT1 leads to modulation of NMDA receptor activity.
References
A Comparative Analysis of PF-03463275 and RG1678: Glycine Transporter 1 Inhibitors for Neurological Disorders
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental data of two prominent Glycine Transporter 1 inhibitors.
In the landscape of therapeutic development for neurological and psychiatric disorders, particularly schizophrenia, the Glycine Transporter 1 (GlyT1) has emerged as a key target. By inhibiting GlyT1, the synaptic concentration of glycine is increased, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function. This guide provides a comprehensive comparative analysis of two significant GlyT1 inhibitors: PF-03463275, developed by Pfizer, and RG1678 (also known as bitopertin), developed by Roche. While both compounds showed initial promise, their clinical development for schizophrenia has faced challenges, offering valuable insights for future drug discovery efforts.
Mechanism of Action and Signaling Pathway
Both this compound and RG1678 exert their primary effect by inhibiting the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. Glycine acts as an essential co-agonist at the NMDA receptor, meaning its binding is necessary for the receptor to be activated by the primary agonist, glutamate.
By blocking GlyT1, these inhibitors increase the extracellular concentration of glycine in the synapse. This leads to a greater saturation of the glycine binding site on the NMDA receptor, thereby potentiating its activity. Enhanced NMDA receptor signaling is hypothesized to ameliorate the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.
Quantitative Performance Comparison
The following tables summarize the key in vitro and in vivo performance parameters of this compound and RG1678 based on available experimental data. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | RG1678 (Bitopertin) | Reference |
| Binding Affinity (Ki) for human GlyT1 | 11.6 nM | 8.1 nM | [1] |
| Inhibition of Glycine Uptake (IC50) at human GlyT1 | Not explicitly found | 25 nM | [2] |
| Mechanism of Inhibition | Competitive | Noncompetitive | [1][2] |
| Selectivity for GlyT1 vs. GlyT2 | IC50 > 10 µM for GlyT2 | >1000-fold selectivity for GlyT1 over GlyT2 | [1] |
Table 1: In Vitro Performance Characteristics
| Dose (oral) | GlyT1 Occupancy (in vivo, PET) | Dose (oral) | GlyT1 Occupancy (in vivo, PET) | Reference |
| 10 mg BID | ~44% | 10 mg/day | ~50% | [1][3] |
| 20 mg BID | ~61% | 30 mg/day | ~70% | [1] |
| 40 mg BID | ~76% | 60 mg/day | ~80% | [1] |
| 60 mg BID | ~83% | [1] |
Table 2: In Vivo GlyT1 Occupancy in Humans
| Parameter | This compound | RG1678 (Bitopertin) | Reference |
| Human Half-life (t1/2) | Not explicitly found | ~53 hours | [4] |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly found | ~4 hours | [4] |
Table 3: Human Pharmacokinetic Parameters
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vitro [³H]Glycine Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds on GlyT1.
Protocol for RG1678:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1b.
-
Radioligand: [³H]glycine.
-
Incubation: Cells are incubated with [³H]glycine and varying concentrations of RG1678.
-
Termination: The uptake is stopped by washing with ice-cold buffer.
-
Measurement: Radioactivity within the cells is measured using scintillation counting.
-
Analysis: IC50 values are calculated from the concentration-response curves.
While a specific protocol for this compound was not found in the search results, a similar methodology would have been employed to determine its inhibitory activity on GlyT1.
In Vivo Positron Emission Tomography (PET) Imaging
PET imaging is used to determine the in vivo occupancy of GlyT1 by the inhibitors at different doses.
Protocol for this compound:
-
Radiotracer: [¹⁸F]MK-6577, a specific GlyT1 PET ligand.[1]
-
Imaging: Dynamic PET scans are acquired before and after administration of this compound.
-
Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartment model) is applied to estimate the total distribution volume (VT) of the radiotracer.
-
Occupancy Calculation: GlyT1 occupancy is calculated as the percentage reduction in VT after drug administration compared to baseline.[1]
Protocol for RG1678:
-
Radiotracer: [¹¹C]RO5013853, a novel PET tracer for GlyT1.[5]
-
Imaging: Similar to the protocol for this compound, PET scans are conducted at baseline and after RG1678 administration.
-
Data Analysis: A two-tissue compartmental model with five parameters is used to analyze the PET data and determine the binding potential.[6]
-
Occupancy Calculation: The relationship between plasma concentration of RG1678 and GlyT1 occupancy is determined to establish an EC50 for target engagement.[6]
Clinical Development and Outcomes
Both this compound and RG1678 have undergone clinical evaluation for the treatment of schizophrenia, with a focus on negative and cognitive symptoms.
This compound: A Phase 2 clinical trial (NCT01911676) evaluated this compound as an adjunct to cognitive training for cognitive impairment associated with schizophrenia (CIAS).[3] The study found that this compound was safe and well-tolerated. However, it did not demonstrate a significant improvement in cognitive function compared to placebo when combined with cognitive training.[3] Notably, the study on target occupancy suggested an inverted 'U' dose-response curve for its effects on long-term potentiation, a measure of synaptic plasticity, with peak effects at a dose of 40 mg BID, corresponding to approximately 76% GlyT1 occupancy.[1]
RG1678 (Bitopertin): RG1678 also progressed to Phase 2 and 3 clinical trials. A Phase 2b proof-of-concept study (NCT00616798) showed a statistically significant improvement in negative symptoms at lower doses (10 mg/day). However, subsequent larger Phase 3 trials failed to replicate these findings, leading to the discontinuation of its development for schizophrenia.[7] Similar to this compound, a complex dose-response relationship was observed, with higher doses being less effective. RG1678 is now being investigated for a different indication, erythropoietic protoporphyria.[7]
Conclusion
This compound and RG1678 are potent and selective inhibitors of GlyT1 that effectively engage their target in the human brain. While both compounds demonstrated a sound mechanistic rationale for the treatment of schizophrenia, their clinical development was hampered by a lack of robust efficacy in later-stage trials. Key takeaways from the comparative analysis of these two agents include:
-
Potency and Selectivity: Both compounds exhibit high affinity for GlyT1 and good selectivity over GlyT2.
-
Target Engagement: Both molecules achieve high levels of GlyT1 occupancy in the brain in a dose-dependent manner.
-
Dose-Response: Both inhibitors appear to have a complex, non-linear (potentially inverted 'U' shaped) dose-response relationship for their therapeutic effects, highlighting the challenges in dose selection for this class of drugs.
-
Clinical Efficacy: Despite promising early-phase data, neither compound has demonstrated convincing efficacy for the treatment of schizophrenia in large-scale clinical trials.
The journey of this compound and RG1678 underscores the complexities of translating a well-defined pharmacological mechanism into a clinically effective therapy for a heterogeneous disorder like schizophrenia. The extensive preclinical and clinical data generated for these compounds, however, provide invaluable knowledge for the continued development of GlyT1 inhibitors and other novel therapeutic strategies for neurological disorders. Future research in this area will likely focus on refining patient selection, optimizing dosing strategies, and potentially exploring combination therapies.
References
- 1. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of bitopertin (RG1678) on cardiac repolarization: a thorough corrected QT study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [11C]RO5013853, a novel PET tracer for the glycine transporter type 1 (GlyT1) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translational Neuroscience Optimization of GlyT1 Inhibitor - John Krystal [grantome.com]
Unraveling the Therapeutic Potential: A Comparative Analysis of PF-03463275 in Ketamine-Induced Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, serves as a valuable tool in neuroscience research, inducing a transient psychotic state in healthy individuals that mimics certain aspects of schizophrenia. This has led to the widespread use of ketamine-induced psychosis models in rodents to screen and characterize novel antipsychotic agents. This guide provides a comparative analysis of the glycine transporter 1 (GlyT1) inhibitor, PF-03463275, and its effects on these models, juxtaposed with other relevant compounds.
Executive Summary
This compound, a selective GlyT1 inhibitor, was developed to enhance NMDA receptor function by increasing synaptic glycine levels, a co-agonist at the NMDA receptor. The therapeutic hypothesis is that augmenting NMDA receptor activity could alleviate psychotic symptoms and cognitive deficits associated with schizophrenia. However, clinical findings indicate that This compound does not attenuate the acute psychotomimetic effects of ketamine in humans [1][2]. This stands in contrast to another GlyT1 inhibitor, Org 25935, which has shown some efficacy in reducing ketamine-induced psychosis-like symptoms in a similar clinical setting. Furthermore, preclinical studies with established atypical antipsychotics, such as clozapine and risperidone, consistently demonstrate their ability to mitigate ketamine-induced behavioral abnormalities in rodent models. This guide will delve into the available data, experimental protocols, and underlying signaling pathways to provide a comprehensive comparison for researchers in the field.
Comparative Data on Efficacy in Ketamine-Induced Psychosis Models
Table 1: Effects on Ketamine-Induced Psychotomimetic Symptoms (Human Studies)
| Compound | Class | Key Findings | Reference |
| This compound | GlyT1 Inhibitor | Did not attenuate ketamine-induced positive or negative symptoms as measured by the PANSS. | [1][2] |
| Org 25935 | GlyT1 Inhibitor | Reduced ketamine-induced increases in measures of psychosis (PANSS) and perceptual alterations (CADSS). |
Table 2: Effects on Ketamine-Induced Behavioral Deficits (Rodent Models)
| Compound | Class | Ketamine-Induced Hyperlocomotion | Ketamine-Induced PPI Deficits | Reference |
| Clozapine | Atypical Antipsychotic | Attenuates | Attenuates | |
| Risperidone | Atypical Antipsychotic | Attenuates | Attenuates | |
| Haloperidol | Typical Antipsychotic | Attenuates | Inconsistent/No Effect |
Signaling Pathways and Mechanisms of Action
The divergent effects of these compounds can be understood by examining their distinct mechanisms of action and the complex signaling pathways involved in ketamine-induced psychosis.
Ketamine's Mechanism of Action
Ketamine is a non-competitive antagonist of the NMDA receptor. By blocking the NMDA receptor, particularly on GABAergic interneurons, ketamine leads to a disinhibition of glutamatergic pyramidal neurons. This results in a surge of glutamate release, which is thought to contribute to the psychotomimetic effects. This glutamatergic dysregulation ultimately impacts downstream dopamine signaling, a key pathway implicated in psychosis.
GlyT1 Inhibitors: A Focus on NMDA Receptor Modulation
GlyT1 inhibitors, including this compound, aim to enhance NMDA receptor function by increasing the synaptic concentration of glycine, an essential co-agonist for NMDA receptor activation. The therapeutic rationale is that by boosting NMDA receptor signaling, the disruptive effects of ketamine could be counteracted.
References
- 1. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, this compound, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor this compound in Healthy and Schizophrenia Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of GlyT1 Inhibitors for Schizophrenia: Spotlight on PF-03463275
A deep dive into the clinical trial landscape of Glycine Transporter 1 (GlyT1) inhibitors reveals a complex picture of therapeutic potential for schizophrenia. This guide provides a comparative meta-analysis of key GlyT1 inhibitors, with a special focus on PF-03463275, alongside bitopertin and sarcosine, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
GlyT1 inhibitors aim to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing the synaptic concentration of glycine, an NMDA receptor co-agonist.[1][2] This mechanism is hypothesized to address the glutamatergic hypofunction implicated in the pathophysiology of schizophrenia.[3][4][5] This guide synthesizes data from key clinical trials to facilitate a comparative understanding of the efficacy and safety of these compounds.
Quantitative Comparison of Clinical Trial Outcomes
To provide a clear and concise comparison, the following tables summarize the quantitative outcomes from key clinical trials of this compound, bitopertin, and sarcosine.
Table 1: Efficacy of this compound in Cognitive Impairment Associated with Schizophrenia (CIAS)
| Trial Identifier | Primary Endpoint | Treatment Arms | Mean Change from Baseline (Endpoint) | p-value | Outcome |
| NCT01911676[6][7][8] | MATRICS Consensus Cognitive Battery (MCCB) Composite Score | This compound (40 mg BID) + Cognitive Training (CT) vs. Placebo + CT | Not specified as significantly different from placebo | Not significant | Did not produce greater improvement in CIAS compared to CT alone. |
| NCT01911676[6][7][8] | MATRICS Consensus Cognitive Battery (MCCB) Composite Score | This compound (60 mg BID) + Cognitive Training (CT) vs. Placebo + CT | Not specified as significantly different from placebo | Not significant | Did not produce greater improvement in CIAS compared to CT alone. |
Table 2: Efficacy of Bitopertin in Schizophrenia
| Trial Program | Trial Name(s) | Primary Endpoint | Treatment Arms | Mean Difference from Placebo in Score Change | p-value | Outcome |
| SearchLyte[9][10] | TwiLyte | PANSS Positive Symptom Factor Score | Bitopertin (10 mg/day) | Not specified | Not significant | Failed to meet primary endpoint. |
| Bitopertin (20 mg/day) | Not specified | Not significant | Failed to meet primary endpoint. | |||
| NightLyte | PANSS Positive Symptom Factor Score | Bitopertin (10 mg/day) | -1.37 | 0.0028 | Met primary endpoint, showing a modest benefit. | |
| Bitopertin (20 mg/day) | Not specified | 0.3142 | Failed to meet primary endpoint. | |||
| MoonLyte | PANSS Positive Symptom Factor Score | Bitopertin (5 mg/day) | Not specified | Not significant | Failed to meet primary endpoint. | |
| Bitopertin (10 mg/day) | Not specified | Not significant | Failed to meet primary endpoint. | |||
| FlashLyte & DayLyte[11][12][13] | FlashLyte & DayLyte | PANSS Negative Symptom Factor Score | Bitopertin (5, 10, 20 mg/day) | Not statistically significant | Not significant | No evidence of superior efficacy over placebo for negative symptoms. |
Table 3: Efficacy of Sarcosine as an Add-on Therapy in Schizophrenia
| Study/Meta-analysis | Primary Endpoint(s) | Treatment Arm | Outcome Measure | Result |
| Lane et al. (2005)[14] | PANSS, SANS | Sarcosine (2 g/day ) | PANSS Total Score | Superior to placebo (p=0.04) |
| SANS-20 Score | Superior to placebo (p=0.007) | |||
| Marchi et al. (2021)[15] | Symptom Severity (Meta-analysis) | Sarcosine (2 g/day ) | Standardized Mean Difference (SMD) | Significant reduction in symptom severity in subgroups with chronic and non-refractory schizophrenia (SMD = -0.36 and -0.31 respectively). |
Experimental Protocols
Understanding the methodologies employed in the clinical trials is crucial for interpreting the results. Below are summaries of the experimental designs for the key trials of each GlyT1 inhibitor.
This compound (NCT01911676) [6][7][8]
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 71 stable outpatients with schizophrenia or schizoaffective disorder.
-
Intervention: Participants received two 5-week treatment periods, separated by a 2-week washout. In each period, they received either this compound (40 mg or 60 mg twice daily) or placebo, in addition to their ongoing antipsychotic medication. All participants also received 4 weeks of computerized cognitive training during each treatment period.
-
Primary Outcome Measure: Change in the MATRICS Consensus Cognitive Battery (MCCB) composite score.
-
Secondary Outcome Measures: Included changes in the Positive and Negative Syndrome Scale (PANSS) scores.
Bitopertin (SearchLyte Program) [9][10]
-
Study Design: Three Phase III, randomized, double-blind, parallel-group, placebo-controlled, multicenter studies (TwiLyte, NightLyte, MoonLyte).
-
Participants: Patients with suboptimally controlled positive symptoms of schizophrenia.
-
Intervention: 12-week treatment with one of two fixed doses of oral, once-daily bitopertin (5, 10, or 20 mg, depending on the study) or placebo, as an adjunct to their current antipsychotic medication.
-
Primary Outcome Measure: Mean change from baseline in the PANSS Positive Symptom Factor Score at week 12.
Bitopertin (FlashLyte and DayLyte Studies) [11][12][13]
-
Study Design: Two Phase III, multicenter, randomized, 24-week, double-blind, parallel-group, placebo-controlled studies.
-
Participants: Stable patients with persistent predominant negative symptoms of schizophrenia.
-
Intervention: Patients were randomly assigned to receive bitopertin (5 mg and 10 mg in DayLyte; 10 mg and 20 mg in FlashLyte) or placebo once daily for 24 weeks, in addition to their ongoing antipsychotic treatment.
-
Primary Outcome Measure: Mean change from baseline in the PANSS negative symptom factor score at week 24.
Sarcosine Add-on Therapy Trials [14][16]
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with schizophrenia (both acute and stable).
-
Intervention: Sarcosine (commonly 2 g/day ) or placebo added to the patients' existing antipsychotic medication for a duration of several weeks (e.g., 6 weeks).
-
Primary Outcome Measures: Changes in PANSS and Scale for the Assessment of Negative Symptoms (SANS) scores.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the signaling pathway of GlyT1 inhibitors and a typical clinical trial workflow.
References
- 1. Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs----Chinese Academy of Sciences [english.cas.cn]
- 2. mdpi.com [mdpi.com]
- 3. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor this compound to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and safety of adjunctive bitopertin versus placebo in patients with suboptimally controlled symptoms of schizophrenia treated with antipsychotics: results from three phase 3, randomised, double-blind, parallel-group, placebo-controlled, multicentre studies in the SearchLyte clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rima.org [rima.org]
Safety Operating Guide
Personal protective equipment for handling PF-03463275
Essential Safety and Handling Guide for PF-03463275
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
Potent compounds like this compound require meticulous handling to avoid potential health risks. Based on guidelines for similar research compounds, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, particularly when handling stock solutions.[5][6] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[5][7] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.[5][7] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[6]
Operational Plans: Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Prepare the Workspace: All handling of this compound, especially the weighing of the solid compound and preparation of stock solutions, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[5] The work surface should be lined with absorbent, plastic-backed paper.
-
Weighing the Compound: Utilize a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust. In case of a spill, decontaminate the area immediately as per the decontamination section below.
-
Preparing Solutions: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Clearly label all solutions with the compound name, concentration, date, and your initials.
Experimental Protocols: Solution Preparation
Below are example protocols for preparing solutions of this compound for research purposes.
| Solvent | Achieved Concentration | Protocol |
| DMSO | ≥ 0.83 mg/mL | For a 1 mL working solution, add 100 μL of an 8.3 mg/mL DMSO stock solution to 900 μL of the desired final solvent (e.g., corn oil or 20% SBE-β-CD in saline) and mix thoroughly.[2] |
| PEG300, Tween-80, Saline | ≥ 0.83 mg/mL | To prepare a 1 mL working solution, add 100 μL of an 8.3 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach the final volume.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused Compound | Treat as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[8] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. |
| Liquid Waste | Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
For investigational drugs, it is essential to follow federal and institutional guidelines for the destruction of used and unused medication.[8] This may involve incineration through an approved vendor.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Safe Handling Workflow for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Randomized controlled trial of the glycine transporter 1 inhibitor this compound to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
